Tosufloxacin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWFMDMBOJLQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
100490-94-6 (4-toluene sulfonate) | |
| Record name | Tosufloxacin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2044135 | |
| Record name | Tosufloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100490-36-6 | |
| Record name | Tosufloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100490-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tosufloxacin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tosufloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16850 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tosufloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOSUFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHJ553KQPS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Tosufloxacin's Action on DNA Gyrase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tosufloxacin, a fluoroquinolone antibiotic, exerts its potent bactericidal effects by targeting essential bacterial enzymes responsible for DNA replication and repair. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning this compound's interaction with one of its primary targets, DNA gyrase. Through a synthesis of available quantitative data, detailed experimental protocols, and structural visualizations, this document aims to equip researchers and drug development professionals with a thorough understanding of this critical drug-target interaction.
General Mechanism of Fluoroquinolone Action
Fluoroquinolones, including this compound, function by inhibiting the activity of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. The primary mechanism of action for fluoroquinolones involves the stabilization of a covalent complex between DNA gyrase and the DNA substrate. This ternary complex, known as the cleavage complex, traps the enzyme in a state where it has cleaved both strands of the DNA, preventing the subsequent re-ligation step. The accumulation of these stalled cleavage complexes leads to double-stranded DNA breaks, ultimately triggering cell death. A magnesium ion is believed to play a crucial role in mediating the interaction between the fluoroquinolone molecule and the DNA-gyrase complex.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against DNA gyrase has been quantified in various bacterial species. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the effectiveness of an inhibitor. The following table summarizes the available IC50 data for this compound against DNA gyrase from different bacteria.
| Bacterial Species | Enzyme | IC50 (µg/mL) | Reference |
| Enterococcus faecalis | DNA Gyrase | 11.6 | [1] |
| Staphylococcus aureus | DNA Gyrase | 46.0 | [2] |
Structural Basis of Interaction
The following diagram illustrates the generalized interaction of a fluoroquinolone with the DNA-gyrase cleavage complex.
Caption: Generalized interaction of a fluoroquinolone with the DNA-gyrase cleavage complex.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound on DNA gyrase.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence and absence of an inhibitor.
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
This compound stock solution (in DMSO)
-
Stop Solution/Loading Dye: 5% Sarkosyl, 0.025% bromophenol blue, 25% glycerol.
-
Agarose
-
1X TAE buffer
-
Ethidium bromide or other DNA stain
Protocol:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
4 µL 5X Assay Buffer
-
1 µL relaxed pBR322 DNA (e.g., 0.5 µg)
-
1 µL of this compound at various concentrations (or DMSO for control)
-
x µL sterile distilled water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of pre-mixed DNA gyrase subunits (e.g., 1 unit).
-
Incubate the reactions at 37°C for 1 hour.
-
Terminate the reactions by adding 4 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel in 1X TAE buffer.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled and relaxed DNA in each lane to determine the IC50 value of this compound.
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
DNA Gyrase Cleavage Assay
This assay is designed to detect the formation of the stabilized cleavage complex induced by fluoroquinolones.
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
5X Assay Buffer (without ATP): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
This compound stock solution (in DMSO)
-
SDS (10% solution)
-
Proteinase K (20 mg/mL)
-
Stop Solution/Loading Dye
-
Agarose
-
1X TAE buffer
-
Ethidium bromide or other DNA stain
Protocol:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
4 µL 5X Assay Buffer (without ATP)
-
1 µL supercoiled pBR322 DNA (e.g., 0.5 µg)
-
1 µL of this compound at various concentrations (or DMSO for control)
-
x µL sterile distilled water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of pre-mixed DNA gyrase subunits.
-
Incubate the reactions at 37°C for 30 minutes.
-
Add 2 µL of 10% SDS and 1 µL of 20 mg/mL Proteinase K to each reaction.
-
Incubate at 37°C for another 30 minutes to digest the protein.
-
Add 4 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel in 1X TAE buffer.
-
Perform electrophoresis and visualize the gel as described for the supercoiling assay. The appearance of a linear DNA band indicates the formation of a cleavage complex.
Caption: Workflow for the DNA gyrase cleavage assay.
Conclusion
This compound effectively inhibits bacterial DNA gyrase by stabilizing the cleavage complex, a hallmark of the fluoroquinolone class of antibiotics. The quantitative data, though limited to certain species, demonstrates its potent inhibitory activity. The provided experimental protocols offer a framework for further investigation into the specific interactions of this compound with DNA gyrase from a broader range of clinically relevant bacteria. Future research focusing on co-crystallization and advanced molecular modeling of the this compound-gyrase-DNA ternary complex will be invaluable for a more detailed understanding of its binding mode and for the rational design of next-generation fluoroquinolones with improved efficacy and reduced resistance potential.
References
The Antibacterial Spectrum of Tosufloxacin Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tosufloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, with a specific focus on its efficacy against Gram-positive bacteria. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological and procedural pathways.
Data Presentation: In Vitro Activity of this compound
The in vitro efficacy of an antibiotic is a critical determinant of its potential clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric used to quantify this activity, with MIC50 and MIC90 values representing the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively. The following tables summarize the in vitro activity of this compound against a range of clinically relevant Gram-positive bacteria, compiled from various studies.
| Bacterium | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | Not Specified | Not Specified | 0.12[1] | Not Specified |
| Staphylococcus aureus (Ciprofloxacin-susceptible) | Not Specified | Not Specified | 0.016[2] | Not Specified |
| Staphylococcus aureus | Not Specified | Not Specified | 0.063[3] | Not Specified |
| Staphylococcus epidermidis | Not Specified | Not Specified | 0.05 - 1.56 | Not Specified |
| Streptococcus pneumoniae | Not Specified | Not Specified | 0.5[1] | Not Specified |
| Streptococcus pneumoniae (Penicillin-susceptible, -intermediate, and -resistant) | Not Specified | 0.25 | 0.25 | Not Specified |
| Streptococcus pyogenes (Group A) | 22 | Not Specified | 0.25 - 1 | Not Specified |
| Streptococcus agalactiae (Group B) | 30 | Not Specified | 0.25 - 1 | Not Specified |
| Streptococcus bovis (Group D) | 19 | Not Specified | 0.25 - 1 | Not Specified |
| Streptococcus sanguis | 21 | Not Specified | 0.25 - 1 | Not Specified |
| Streptococcus milleri | 29 | Not Specified | 0.25 - 1 | Not Specified |
| Streptococcus mitis | 17 | Not Specified | 0.25 - 1 | Not Specified |
| Various Streptococci | 248 | Not Specified | 0.25 - 1[4] | Not Specified |
| Enterococcus faecalis | Not Specified | Not Specified | 1.0 | Not Specified |
| Enterococcus faecium | 45 | Not Specified | 0.25 - 1 | Not Specified |
Mechanism of Action
This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[5] In Gram-positive bacteria, topoisomerase IV is often the primary target.[6]
The mechanism involves the following key steps:
-
Inhibition of DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for the initiation of DNA replication and transcription.[5]
-
Inhibition of Topoisomerase IV: This enzyme is critical for the separation of interlinked daughter chromosomes following DNA replication.[5]
-
Formation of a Stable Complex: this compound binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands that have been cleaved by the enzymes.
-
Induction of DNA Damage: The accumulation of these stable complexes leads to double-strand breaks in the bacterial chromosome.
-
Cell Death: The extensive DNA damage triggers the SOS response and ultimately leads to bacterial cell death.
Mechanism of this compound Action.
Experimental Protocols: Antimicrobial Susceptibility Testing
The determination of the in vitro activity of this compound against Gram-positive bacteria is performed using standardized methods, primarily broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (based on CLSI M07 guidelines)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
1. Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range in 96-well microtiter plates.
2. Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Within 15 minutes, dilute the standardized suspension in CAMHB to a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Dilution Method (based on CLSI M07 guidelines)
This method determines the MIC of an antimicrobial agent on a solid medium.
1. Preparation of Antimicrobial-Containing Agar Plates:
-
Prepare a series of dilutions of this compound from a stock solution.
-
Add a specific volume of each antimicrobial dilution to molten Mueller-Hinton Agar (MHA) to achieve the desired final concentrations. For fastidious organisms like Streptococcus spp., supplement the MHA with 5% defibrinated sheep blood.
-
Pour the agar into sterile petri dishes and allow it to solidify.
2. Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method to match a 0.5 McFarland standard.
-
Further, dilute the inoculum to achieve a final concentration of approximately 10^4 CFU per spot.
3. Inoculation and Incubation:
-
Using a multipoint inoculator, apply a standardized volume of the bacterial suspension to the surface of each agar plate, including a growth control plate without any antibiotic.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours. For fastidious organisms, incubate in a CO2-enriched atmosphere.
4. Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.
Antimicrobial Susceptibility Testing Workflow.
Conclusion
This compound demonstrates potent in vitro activity against a wide range of Gram-positive bacteria, including key pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus species. Its mechanism of action, involving the dual inhibition of DNA gyrase and topoisomerase IV, provides a robust basis for its bactericidal effects. The standardized methodologies outlined in this guide are essential for the accurate and reproducible assessment of its antibacterial spectrum, providing valuable data for preclinical and clinical research, as well as for guiding therapeutic decisions. This comprehensive overview serves as a critical resource for the scientific community engaged in the ongoing efforts to combat bacterial infections.
References
- 1. CLSI (2012) CLSI Document M07-A9. Methods for Dilution Antimicrobial Susceptibility Test for Bacteria that Grow Aerobically Approved Standard. 19th Edition, CLSI, Wayne. - References - Scientific Research Publishing [scirp.org]
- 2. In vitro activities of sparfloxacin, this compound, ciprofloxacin, and fleroxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [In vitro bactericidal effect of temafloxacin and this compound against streptococci] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Solubility of Tosufloxacin Tosylate: A Technical Guide for Researchers
For Immediate Release
[City, State] – November 7, 2025 – Tosufloxacin tosylate, a synthetic fluoroquinolone antibiotic, is a compound of significant interest in drug development due to its broad-spectrum activity against both aerobic and anaerobic bacteria. However, its efficacy in various research and formulation settings is intrinsically linked to its solubility characteristics. This technical guide provides an in-depth overview of the solubility of this compound tosylate in dimethyl sulfoxide (DMSO) and other common organic solvents, equipping researchers, scientists, and drug development professionals with the critical data and protocols necessary for their work.
Quantitative Solubility Data
The solubility of this compound tosylate has been reported in several key organic solvents. The data, compiled from various scientific sources, is presented below. It is important to note the variability in reported values, particularly for DMSO, which may be attributable to different experimental conditions such as temperature, the specific hydrate form of the compound, and measurement techniques.
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Approximately 30 mg/mL | [1] |
| 2 mg/mL (clear solution) | ||
| < 1 mg/mL (insoluble or slightly soluble) | [2] | |
| ≥ 33 mg/mL | ||
| 100 mg/mL | [3] | |
| Dimethyl Formamide (DMF) | Approximately 30 mg/mL | [1] |
| Ethanol | Slightly soluble | [1] |
| Methanol | Slightly soluble | [4] |
| Acetonitrile | 100 µg/mL | [5] |
| Water | Approximately 0.246 mg/mL (0.246 g/L) | [6] |
| 1:2 solution of DMSO:PBS (pH 7.2) | Approximately 0.33 mg/mL | [1] |
For achieving maximum solubility in aqueous buffers, it is recommended to first dissolve this compound tosylate in DMSO and then dilute it with the aqueous buffer of choice.[1]
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.[7] This method involves achieving a saturated solution of the compound in the solvent of interest and then measuring the concentration of the dissolved solute.
Objective: To determine the equilibrium solubility of this compound tosylate in a given organic solvent.
Materials:
-
This compound tosylate (crystalline solid)
-
Solvent of choice (e.g., DMSO, ethanol, methanol)
-
Glass vials or flasks with airtight seals
-
Mechanical shaker or agitator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound tosylate to a pre-determined volume of the solvent in a glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and place them in a mechanical shaker with controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The agitation should be vigorous enough to keep the solid suspended but not so aggressive as to cause particle size reduction.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a set period to allow the excess solid to sediment. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure that no solid particles are transferred, it is advisable to use a syringe fitted with a chemical-resistant filter (e.g., PVDF or PTFE).
-
Dilution (if necessary): Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Concentration Analysis: Determine the concentration of this compound tosylate in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of this compound tosylate in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow and Mechanism of Action
To further elucidate the practical and theoretical aspects of working with this compound tosylate, the following diagrams illustrate a typical experimental workflow for solubility determination and the compound's mechanism of action.
Caption: A schematic of the shake-flask method workflow.
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.
This guide serves as a foundational resource for researchers engaged in the study and application of this compound tosylate. The provided data and protocols are intended to facilitate experimental design and interpretation, ultimately contributing to the advancement of research in this field.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound tosylate hydrate | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound tosylate | 115964-29-9 [amp.chemicalbook.com]
- 5. This compound Tosylate | C26H23F3N4O6S | CID 93858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. who.int [who.int]
An In-depth Technical Guide to the Physical and Chemical Properties of Tosufloxacin Tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of tosufloxacin tosylate, a synthetic fluoroquinolone broad-spectrum antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development and is presented with a focus on clarity, data accessibility, and methodological insight.
Chemical and Physical Properties
This compound tosylate is a racemate comprising equimolar amounts of (R)- and (S)-tosufloxacin tosylate.[1] The addition of the tosylate group enhances the solubility and stability of the parent compound, this compound, making it more suitable for clinical applications.[2] The physical and chemical properties of this compound tosylate are summarized in the tables below.
Table 1: General Chemical Properties of this compound Tosylate
| Property | Value | Source |
| Chemical Name | 7-(3-Amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid 4-methylbenzenesulfonate | [3] |
| Synonyms | A-61827 tosylate, Ozex, Tosuxacin | [4][5] |
| Molecular Formula | C₂₆H₂₃F₃N₄O₆S | [1] |
| Molecular Weight | 576.55 g/mol | [4] |
| CAS Number | 115964-29-9 | [4] |
| Appearance | White to beige or yellowish crystalline powder | [3][4] |
Table 2: Physicochemical Properties of this compound Tosylate
| Property | Value | Source |
| Melting Point | 258-260°C | [4] |
| Water Solubility | Very slightly soluble[4], 0.0762 mg/mL[6] | [4][6] |
| Solubility in other solvents | DMSO: 2 mg/mL (clear)[3], 30 mg/mL[7][8]DMF: 30 mg/ml[7]Ethanol: slightly soluble[7] | [3][7][8] |
| pKa (Strongest Acidic) | 5.22 | [6] |
| pKa (Strongest Basic) | 9.8 | [6] |
| logP | 0.4 | [6] |
| Stability | Stable for ≥ 4 years when stored at -20°C.[7] The tosylate salt form generally has enhanced stability.[9] | [7][9] |
Mechanism of Action
This compound tosylate is a potent antibacterial agent that functions by inhibiting essential bacterial enzymes, leading to cell death.[2] It is a member of the fluoroquinolone class and is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.[5][10]
The primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[2][10]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.[2][10]
-
Topoisomerase IV: This enzyme is involved in the separation of interlinked daughter chromosomes after DNA replication.[2][10]
By targeting and inhibiting these enzymes, this compound tosylate stabilizes the transient breaks in DNA that are a normal part of the enzymes' function.[2] This leads to an accumulation of broken DNA fragments within the bacterial cell, which in turn triggers a cascade of lethal events, ultimately resulting in bacterial cell death.[2] The fluoroquinolone structure allows for enhanced penetration into the bacterial cell, and the tosylate group improves its solubility and stability.[2]
Caption: Mechanism of action of this compound Tosylate.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data on the physicochemical properties of active pharmaceutical ingredients (APIs).
The "shake-flask" method is a widely recommended and accepted technique for determining the equilibrium solubility of an API.[11]
Objective: To determine the saturation concentration of this compound tosylate in a specific solvent system at equilibrium.
Materials:
-
This compound tosylate powder
-
Appropriate buffer solutions (e.g., pH 1.2, 4.5, 6.8 to mimic physiological conditions)[12]
-
Mechanical shaker or agitator
-
Constant temperature bath (37 ± 1 °C)[11]
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)[13]
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
An excess amount of this compound tosylate powder is added to a known volume of the buffer solution in a sealed container.
-
The container is placed in a mechanical shaker within a constant temperature bath set to 37 ± 1 °C.[11]
-
The mixture is agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.[12]
-
After agitation, the suspension is allowed to settle.
-
A sample of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any undissolved solids.
-
The concentration of this compound tosylate in the filtrate is then determined using a validated analytical method, such as HPLC-UV.
-
This procedure is repeated at a minimum of three different pH values.[11]
Caption: Experimental workflow for solubility determination.
The pKa of a drug is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration and UV-Vis spectrophotometry are common methods for pKa determination.[14]
Objective: To determine the acid dissociation constants (pKa) of this compound tosylate.
Method: Potentiometric Titration
Materials:
-
This compound tosylate
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Deionized water (carbon dioxide-free)
-
Thermostatted vessel
Procedure:
-
A known amount of this compound tosylate is accurately weighed and dissolved in a known volume of deionized water. A co-solvent may be used if solubility is low.[14]
-
The solution is placed in a thermostatted vessel, and the pH electrode is immersed.
-
The solution is titrated with a standardized acid or base at a constant rate.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values are determined from the inflection points of the titration curve.[14]
Method: UV-Vis Spectrophotometry
Procedure:
-
A series of buffer solutions with a range of known pH values are prepared.
-
A stock solution of this compound tosylate is prepared.
-
Aliquots of the stock solution are added to each buffer solution to create a series of solutions with the same drug concentration but different pH values.
-
The UV-Vis absorbance spectrum of each solution is recorded.
-
The absorbance at a specific wavelength (where the ionized and unionized forms have different absorbances) is plotted against the pH.
-
The resulting sigmoid curve is analyzed to determine the pKa, which corresponds to the pH at the half-equivalence point.
References
- 1. This compound Tosylate | C26H23F3N4O6S | CID 93858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Tosilate Hydrate? [synapse.patsnap.com]
- 3. This compound tosylate, 115964-29-9, 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound Tosylate - LKT Labs [lktlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. caymanchem.com [caymanchem.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What is this compound Tosilate Hydrate used for? [synapse.patsnap.com]
- 11. who.int [who.int]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medwinpublishers.com [medwinpublishers.com]
In Vitro Activity of Tosufloxacin Against Anaerobic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of tosufloxacin, a fluoroquinolone antibiotic, against a range of clinically significant anaerobic bacteria. This document summarizes key quantitative data, details common experimental protocols for susceptibility testing, and visualizes the underlying mechanism of action and experimental workflows.
Quantitative Assessment of In Vitro Activity
This compound has demonstrated potent in vitro activity against a variety of anaerobic microorganisms. Its efficacy is often compared to other quinolones and standard anaerobic treatments. The minimum inhibitory concentration (MIC) is a key quantitative measure of a drug's in vitro antibacterial potency. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively) of this compound against several anaerobic bacterial species.
| Bacterial Species | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bacteroides fragilis | Not Specified | - | 0.78 |
| Bacteroides vulgatus | Not Specified | - | 0.39 |
| Bacteroides thetaiotaomicron | Not Specified | - | 1.56 |
| Peptostreptococcus asaccharolyticus | Not Specified | - | 0.39 |
| Anaerobic Cocci | Not Specified | - | - |
| Propionibacterium acnes | Not Specified | - | - |
| Clostridium perfringens | Not Specified | - | - |
| Clostridium difficile | Not Specified | - | - |
| Fusobacteria | Not Specified | - | - |
Data compiled from studies by Nord et al. and others. Detailed strain numbers for all species were not consistently available in the reviewed literature.
Experimental Protocols for Susceptibility Testing
The determination of this compound's in vitro activity against anaerobic bacteria relies on standardized susceptibility testing methods. The agar dilution method is a reference standard for this purpose.
Agar Dilution Method
This method is considered a reference standard by organizations like the Clinical and Laboratory Standards Institute (CLSI) for testing anaerobic bacteria.
Principle: Serial twofold dilutions of the antimicrobial agent are incorporated into an agar medium. A standardized inoculum of the test organism is then applied to the surface of the agar plates. The MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits visible growth after incubation.
Detailed Methodology:
-
Antimicrobial Agent Preparation:
-
Prepare a stock solution of this compound of known concentration.
-
Perform serial twofold dilutions to achieve the desired final concentrations in the agar.
-
-
Medium Preparation:
-
Use a suitable agar medium for anaerobes, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.
-
Autoclave the medium and cool it to 48-50°C in a water bath.
-
-
Plate Preparation:
-
Add the appropriate volume of each antimicrobial dilution to molten agar to achieve the final desired concentrations.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Include a growth control plate containing no antimicrobial agent.
-
-
Inoculum Preparation:
-
Grow the anaerobic bacterial isolates to be tested on appropriate media to obtain a pure culture.
-
Suspend colonies in a suitable broth, such as thioglycolate broth, to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Inoculation:
-
Using an inoculator, apply a standardized volume of the bacterial suspension to the surface of the prepared agar plates.
-
-
Incubation:
-
Incubate the plates in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.
-
-
Result Interpretation:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze.
-
Visualizing Key Processes
Mechanism of Action of this compound
This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1] This leads to the disruption of DNA synthesis and ultimately, bacterial cell death.[1]
Caption: Mechanism of Action of this compound in Anaerobic Bacteria.
Experimental Workflow for Agar Dilution Susceptibility Testing
The following diagram illustrates the sequential steps involved in performing the agar dilution method for determining the MIC of this compound against anaerobic bacteria.
Caption: Workflow for Anaerobic Agar Dilution Susceptibility Testing.
Conclusion
This compound exhibits significant in vitro activity against a broad spectrum of anaerobic bacteria.[2][3] The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals. The standardized methodologies are crucial for obtaining reproducible and comparable results in the evaluation of antimicrobial agents against these challenging pathogens. The inhibition of DNA gyrase and topoisomerase IV remains the core mechanism behind the potent bactericidal action of this compound.[1] Further research, including comprehensive surveillance studies, is warranted to continue monitoring the susceptibility patterns of anaerobic bacteria to this compound and other fluoroquinolones.
References
The Core Mechanism of Tosufloxacin: A Technical Guide to its Impact on Bacterial DNA Replication and Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tosufloxacin, a fluoroquinolone antibiotic, exerts its potent bactericidal effects by targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound disrupts bacterial DNA replication and repair. Through a comprehensive review of existing literature, we detail the inhibitory action of this compound on its target enzymes, the subsequent impact on DNA synthesis, and the induction of the bacterial SOS response. This document summarizes quantitative data on enzyme inhibition, outlines detailed experimental protocols for key assays, and provides visual representations of the critical pathways involved, offering a valuable resource for researchers in antibacterial drug discovery and development.
Introduction
The rise of antibiotic resistance necessitates a thorough understanding of the mechanisms of action of existing antimicrobial agents to inform the development of novel therapeutics. This compound is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its primary mode of action involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for maintaining the proper topology of DNA, which is essential for processes such as DNA replication, transcription, and chromosome segregation.[2][3] By targeting these enzymes, this compound effectively halts DNA synthesis and triggers a cascade of events leading to bacterial cell death.[2] This guide will explore the intricate details of this compound's interaction with its targets and the downstream consequences for bacterial DNA metabolism.
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
This compound, like other fluoroquinolones, functions by stabilizing the covalent complex formed between the topoisomerase enzyme and the cleaved DNA strand.[2] This stabilized "cleavage complex" prevents the re-ligation of the DNA backbone, leading to the accumulation of double-strand breaks.[2]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial chromosome, a process that is vital for the initiation of DNA replication and the relief of torsional stress ahead of the replication fork.[2][4] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[5]
-
Topoisomerase IV: This enzyme's primary role is in the decatenation of newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells.[6] In many Gram-positive bacteria, topoisomerase IV is the primary target.[6][7]
The inhibition of these enzymes by this compound leads to the cessation of DNA replication and the generation of lethal double-strand breaks.[8]
Quantitative Data: Inhibitory Activity of this compound
The efficacy of this compound in inhibiting DNA gyrase and topoisomerase IV can be quantified by determining its 50% inhibitory concentration (IC50). The following table summarizes the available IC50 values for this compound against these enzymes from Enterococcus faecalis. For comparative purposes, data for other fluoroquinolones against enzymes from various bacterial species are also included.
| Antibiotic | Bacterium | Target Enzyme | IC50 (µg/mL) |
| This compound | Enterococcus faecalis | DNA Gyrase | 11.6[1] |
| This compound | Enterococcus faecalis | Topoisomerase IV | 3.89[1] |
| Ciprofloxacin | Enterococcus faecalis | DNA Gyrase | 27.8[1] |
| Ciprofloxacin | Enterococcus faecalis | Topoisomerase IV | 9.30[1] |
| Ciprofloxacin | Streptococcus pneumoniae | DNA Gyrase | >100 |
| Ciprofloxacin | Streptococcus pneumoniae | Topoisomerase IV | 20 |
| Gemifloxacin | Staphylococcus aureus | DNA Gyrase | 0.31[9] |
| Gemifloxacin | Staphylococcus aureus | Topoisomerase IV | 0.25[9] |
Impact on Bacterial DNA Replication
The formation of stable this compound-enzyme-DNA complexes physically obstructs the progression of the DNA replication machinery.[4][8] This leads to a rapid inhibition of DNA synthesis.[7][10]
Blockade of Replication Forks
The stalled replication forks at the sites of the cleavage complexes are a primary consequence of this compound's action.[4][8] This blockage prevents the unwinding of the DNA template and the synthesis of new DNA strands, ultimately leading to the arrest of the entire replication process.[4]
Quantitative Measurement of DNA Synthesis Inhibition
While the qualitative effect of fluoroquinolones on DNA synthesis is well-established, specific quantitative data for this compound's direct impact on the rate of DNA synthesis in various bacterial species requires further investigation. However, methods such as monitoring the incorporation of radiolabeled thymidine or using digital PCR to quantify replication origins can be employed to assess the rate of DNA synthesis after antibiotic exposure.[11][12][13][14] Studies with other fluoroquinolones, like ciprofloxacin, have demonstrated a rapid decline in DNA synthesis following treatment.[10]
Induction of the SOS DNA Repair Response
The accumulation of double-strand breaks and stalled replication forks triggers the bacterial SOS response, a complex network of genes involved in DNA repair and damage tolerance.[10][15][16][17]
The SOS Signaling Pathway
The central regulators of the SOS response are the RecA and LexA proteins.[15][16][17][18]
-
Sensing DNA Damage: Single-stranded DNA (ssDNA) regions, generated at stalled replication forks and double-strand breaks, are bound by the RecA protein.[16][17][18]
-
Activation of RecA: The RecA-ssDNA nucleoprotein filament becomes activated (RecA*).[16][17]
-
LexA Autocleavage: RecA* stimulates the autocatalytic cleavage of the LexA repressor protein.[15][16][17][18]
-
Derepression of SOS Genes: Cleavage of LexA leads to the derepression of more than 40 genes in the SOS regulon, which are involved in DNA repair, translesion synthesis, and cell cycle arrest.[16][17]
Figure 1: this compound-induced SOS response pathway.
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. The inhibition of this activity by this compound can be quantified.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 2.5 mM DTT, 9 mM spermidine, 32.5% glycerol, 0.5 mg/mL BSA)
-
10 mM ATP solution
-
This compound stock solution (in DMSO or water)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (1%) in TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
4 µL 5X Assay Buffer
-
2 µL 10 mM ATP
-
1 µL relaxed plasmid DNA (e.g., 0.5 µg)
-
1 µL this compound at various concentrations (or vehicle control)
-
x µL sterile water to a final volume of 19 µL
-
-
Initiate the reaction by adding 1 µL of DNA gyrase (e.g., 1 unit).
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the DNA forms are well-separated.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the amount of supercoiled and relaxed DNA in each lane to determine the IC50 of this compound.
References
- 1. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norfloxacin-induced DNA gyrase cleavage complexes block Escherichia coli replication forks, causing double-stranded breaks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase IV is a target of quinolones in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective targeting of topoisomerase IV and DNA gyrase in Staphylococcus aureus: different patterns of quinolone-induced inhibition of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Digital Quantification of DNA Replication and Chromosome Segregation Enables Determination of Antimicrobial Susceptibility After Only 15 Minutes of Antibiotic Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to monitor bacterial growth and replicative rates at the single-cell level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Counting Replication Origins to Measure Growth of Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlation Between Rate of Cell Growth and Rate of DNA Synthesis in Escherichia coli B/r - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The SOS system: A complex and tightly regulated response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A New Model for SOS-induced Mutagenesis: How RecA Protein Activates DNA Polymerase V - PMC [pmc.ncbi.nlm.nih.gov]
- 18. genes.atspace.org [genes.atspace.org]
Methodological & Application
Application Notes and Protocols: Tosufloxacin in In Vivo Animal Models for Pneumonia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tosufloxacin in preclinical animal models of pneumonia. The information compiled herein, including quantitative efficacy data and detailed experimental protocols, is intended to guide researchers in designing and executing studies to evaluate the in vivo activity of this compound against key pneumonia pathogens.
Quantitative Efficacy Data of this compound
The following tables summarize the in vitro and in vivo efficacy of this compound against major bacterial pathogens associated with pneumonia.
Table 1: In Vitro Activity of this compound Against Pediatric Clinical Isolates of Pneumonia Pathogens
| Bacterial Species | Strain Type | MIC90 (μg/mL) | Comparator Drug (MIC90, μg/mL) |
| Streptococcus pneumoniae | Penicillin-Susceptible (PSSP) | 0.25 | Levofloxacin (>16), Azithromycin (>256) |
| Penicillin-Intermediate (PISP) | 0.25 | Levofloxacin (>16), Azithromycin (>256) | |
| Penicillin-Resistant (PRSP) | 0.25 | Levofloxacin (>16), Azithromycin (>256)[1] | |
| Haemophilus influenzae | β-lactamase-negative ampicillin-susceptible (BLNAS) | 0.0078 | Levofloxacin (0.0625), Azithromycin (2) |
| β-lactamase-negative ampicillin-resistant (BLNAR) | 0.0078 | Levofloxacin (0.0625), Azithromycin (2)[1] | |
| Moraxella catarrhalis | - | 0.0156 | Levofloxacin (0.125)[1] |
| Mycoplasma pneumoniae | Macrolide-Resistant (MRMP) | 0.25 | Minocycline (1.0) |
| Macrolide-Sensitive (MSMP) | 0.5 | Minocycline (1.0) |
Table 2: In Vivo Efficacy of this compound in a Murine Pneumonia Model
| Pathogen | Animal Model | Treatment | Key Finding | Comparator Finding |
| Streptococcus pneumoniae (PRSP) | Mice | This compound | Viable bacterial cell counts in lung <4.22 Log10 CFU/g | Less effective than Levofloxacin, Azithromycin, or Cefcapene[1] |
Experimental Protocols for In Vivo Pneumonia Models
The following protocols are detailed methodologies for establishing murine models of bacterial pneumonia to evaluate the efficacy of this compound.
Murine Model of Streptococcus pneumoniae Pneumonia
This protocol describes the induction of pneumonia in mice via intranasal or intratracheal inoculation of Streptococcus pneumoniae.
Materials:
-
Streptococcus pneumoniae strain (e.g., a virulent serotype 3 strain or a penicillin-resistant clinical isolate)[1]
-
Todd-Hewitt broth supplemented with 0.5% yeast extract
-
Phosphate-buffered saline (PBS), sterile
-
Blood agar plates
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)
-
Pipettes and sterile tips
-
(For intratracheal inoculation) A small animal laryngoscope and a gel-loading pipette tip or a specialized intratracheal aerosolizer[2][3]
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate S. pneumoniae from a frozen stock into Todd-Hewitt broth with yeast extract and culture overnight at 37°C in a 5% CO2 incubator.
-
Subculture the bacteria into fresh, pre-warmed broth and grow to a mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend the pellet in PBS to the desired concentration (e.g., 1 x 10^7 to 1 x 10^8 CFU/mL). The final inoculum concentration should be determined based on pilot studies to achieve a consistent infection without overwhelming the host.
-
-
Infection Procedure (Intranasal Inoculation):
-
Anesthetize the mice via intraperitoneal injection of the anesthetic cocktail.
-
Once the mice are fully anesthetized (unresponsive to a toe pinch), position them in a supine position.
-
Carefully instill a 20-50 µL drop of the bacterial suspension onto the nares of each mouse, allowing for inhalation into the lungs.
-
-
Infection Procedure (Intratracheal Inoculation):
-
Anesthetize the mouse as described above.
-
Position the mouse on a small, angled board to extend its neck.
-
Visualize the trachea using a small animal laryngoscope.
-
Carefully insert a gel-loading pipette tip or a specialized atomizer containing 50 µL of the bacterial suspension into the trachea.
-
Administer the inoculum directly into the lungs. This method ensures a more direct and consistent delivery to the lower respiratory tract.[3]
-
-
This compound Treatment:
-
Initiate treatment at a predetermined time point post-infection (e.g., 2-4 hours).
-
Administer this compound orally (e.g., via gavage) or subcutaneously at the desired dosage. The dosing regimen (e.g., once or twice daily) and duration should be based on the pharmacokinetic profile of the drug in mice and the specific research question.
-
-
Endpoint Analysis (Quantification of Bacterial Load):
-
At selected time points post-infection (e.g., 24, 48, and 72 hours), euthanize the mice.
-
Aseptically remove the lungs and place them in a sterile tube containing a known volume of sterile PBS.
-
Homogenize the lung tissue using a mechanical homogenizer.
-
Prepare serial dilutions of the lung homogenate in sterile PBS.
-
Plate the dilutions onto blood agar plates and incubate overnight at 37°C in a 5% CO2 incubator.
-
Count the number of colony-forming units (CFU) and calculate the bacterial load per gram of lung tissue.
-
Murine Model of Mycoplasma pneumoniae Pneumonia
A similar murine model can be adapted for Mycoplasma pneumoniae, with modifications to the culture conditions and infection protocol.
Key Modifications:
-
Bacterial Culture: M. pneumoniae requires specialized SP4 medium for growth.
-
Inoculum: A higher inoculum may be required to establish a consistent infection.
-
Endpoint Analysis: Quantification of M. pneumoniae can be performed by quantitative PCR (qPCR) on lung homogenates due to its slower growth and lack of a cell wall, making traditional CFU counts challenging.
Mechanism of Action and Experimental Workflow
The antibacterial activity of this compound is primarily mediated through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA replication, leading to bacterial cell death.
Figure 1: Mechanism of action of this compound.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a murine pneumonia model.
Figure 2: Experimental workflow for in vivo pneumonia model.
References
Determining the In-Vitro Minimum Inhibitory Concentration (MIC) of Tosufloxacin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tosufloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Determining the Minimum Inhibitory Concentration (MIC) is a critical in-vitro method for assessing the susceptibility of bacterial strains to this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed protocols for determining the MIC of this compound using standardized methods and presents a summary of its activity against various bacterial pathogens.
Data Presentation
The in-vitro activity of this compound has been evaluated against a multitude of clinically relevant bacterial isolates. The following table summarizes the MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of the tested strains are inhibited, respectively.
| Bacterial Species | Specimen Source | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | Cystic Fibrosis Sputum | 0.063 | 0.063 |
| Escherichia coli | Cystic Fibrosis Sputum | ≤0.016 | ≤0.016 |
| Pseudomonas aeruginosa (Standard) | Cystic Fibrosis Sputum | 0.5 | 2.0 |
| Pseudomonas aeruginosa (Resistant) | Cystic Fibrosis Sputum | 4.0 | >16.0 |
| Haemophilus influenzae | Cystic Fibrosis Sputum | ≤0.016 | 0.032 |
| Streptococcus pneumoniae | Respiratory Infections | Not Specified | 0.12-0.5 |
| Moraxella catarrhalis | Respiratory Infections | Not Specified | ≤0.06 |
| Klebsiella pneumoniae | Respiratory Infections | Not Specified | Potent Activity |
| Bacteroides fragilis | Anaerobic Infections | Not Specified | 0.78 |
| Bacteroides vulgatus | Anaerobic Infections | Not Specified | 0.39 |
| Bacteroides thetaiotaomicron | Anaerobic Infections | Not Specified | 1.56 |
| Peptostreptococcus asaccharolyticus | Anaerobic Infections | Not Specified | 0.39 |
Experimental Protocols
Standardized methods for MIC determination are crucial for inter-laboratory reproducibility. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures.[1][2] The two most common methods are Broth Microdilution and Agar Dilution.
Protocol 1: Broth Microdilution Method
This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., sterile distilled water, with adjustments to pH if necessary)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria
-
Specialized broth (e.g., Haemophilus Test Medium) for fastidious organisms
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland standards
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL or higher. The specific solvent and storage conditions should be based on the manufacturer's instructions.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested. This will be the highest concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate, discarding the final 50 µL from the last well. This will create a range of this compound concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Inoculate each well of the microtiter plate with 50 µL of the final bacterial suspension. This will bring the total volume in each well to 100 µL.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only broth (no bacteria or antibiotic).
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) in the well. This can be determined by visual inspection or with a microplate reader.
Protocol 2: Agar Dilution Method
This method involves incorporating various concentrations of this compound into agar plates, which are then inoculated with the test bacteria.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., a multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution as described in the broth microdilution protocol.
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool to 45-50°C.
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
Add a specific volume of each this compound dilution to a corresponding volume of molten agar to achieve the desired final concentrations. For example, add 1 mL of a 10x concentrated antibiotic solution to 9 mL of molten agar.
-
Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the broth microdilution protocol.
-
Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension using a calibrated loop or a multipoint replicator. The final inoculum spot should contain approximately 10⁴ CFU.
-
Controls:
-
Growth Control: An agar plate with no antibiotic, inoculated with the test bacteria.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound on the agar plate that completely inhibits the visible growth of the bacteria.
Mandatory Visualizations
Mechanism of Action of this compound
This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[5] Inhibition of these enzymes leads to the disruption of DNA replication, repair, and recombination, ultimately resulting in bacterial cell death.
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Determination
The following diagram outlines the general workflow for determining the MIC of this compound using either the broth microdilution or agar dilution method.
Caption: Workflow for MIC determination.
References
Application Note: A Robust HPLC Method for the Quantification of Tosufloxacin in Pharmaceutical Formulations
Application Notes and Protocols for the Use of Tosufloxacin in Cell Culture Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the fluoroquinolone antibiotic, tosufloxacin, in various in vitro cell culture infection models. This document outlines the mechanism of action, provides quantitative data on its efficacy and cytotoxicity, and offers detailed protocols for its application in studying intracellular bacterial infections.
Introduction to this compound
This compound is a broad-spectrum fluoroquinolone antibiotic that exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, repair, and recombination. By targeting these enzymes, this compound effectively halts bacterial proliferation, leading to bacterial cell death.[1] Notably, this compound has demonstrated efficacy against intracellular pathogens, making it a valuable tool for research in cell culture infection models.
Data Presentation
In Vitro Antibacterial Efficacy of this compound
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC50 and MIC90 values of this compound against various bacterial pathogens commonly used in research.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Streptococcus pneumoniae | ≤0.06 | 0.12 | [2] |
| Haemophilus influenzae | ≤0.016 | 0.032 | [3] |
| Moraxella catarrhalis | ≤0.06 | ≤0.06 | [2] |
| Staphylococcus aureus | 0.063 | 0.063 | [3] |
| Pseudomonas aeruginosa | 0.5 | 2.0 | [3] |
| Escherichia coli | ≤0.016 | ≤0.016 | [3] |
| Salmonella spp. | N/A | N/A | [4] |
| Shigella spp. | N/A | N/A | [4] |
| Campylobacter spp. | N/A | N/A | [4] |
Intracellular Activity of this compound
A critical aspect of evaluating antibiotics for the treatment of infections caused by intracellular pathogens is their ability to penetrate host cells and exert their antibacterial effect within the intracellular environment.
| Cell Line | Bacterial Species | This compound Concentration (µg/mL) | Observation | Reference |
| WI-38 (Human Lung Fibroblasts) | Salmonella enteritidis | 0.2 and 0.78 | More effective suppression of intracellular multiplication compared to ofloxacin and norfloxacin.[5][6] | [5][6] |
The ratio of intracellular to extracellular concentration of this compound in WI-38 cells was found to be 1.7-fold higher than that of ofloxacin and 2.6-fold higher than that of norfloxacin, indicating superior cell penetration.[5][6]
Cytotoxicity Data (IC50 Values)
| Cell Line | Cell Type | IC50 (µg/mL) - Ciprofloxacin | Reference |
| HepG2 | Human Liver Carcinoma | 22 (24h), 5.6 (48h) | [2] |
| MCF7 | Human Breast Adenocarcinoma | 54 (24h), 11.5 (48h) | [2] |
| HeLa | Human Cervical Adenocarcinoma | 53.74 (24h) | [7] |
| DU-145 | Human Prostate Carcinoma | 75.07 (24h) | [7] |
| Fibroblasts | Normal Human Fibroblasts | 159.62 (24h) | [7] |
Signaling Pathways
Mechanism of Action of this compound
This compound's primary targets are bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. The inhibition of these enzymes leads to the accumulation of double-stranded DNA breaks, ultimately causing bacterial cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activities of a new fluoroquinolone derivative highly active against Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Ceragenins and Antimicrobial Peptides on the A549 Cell Line and an In Vitro Co-Culture Model of A549 Cells and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental evolution of Staphylococcus aureus in macrophages: dissection of a conditional adaptive trait promoting intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Methodology for Testing Tosufloxacin Efficacy in Biofilm Models
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to biological or abiotic surfaces. This mode of growth confers significant protection from host immune responses and antimicrobial agents, with bacteria in biofilms being up to 1000 times more resistant to antibiotics than their free-living, planktonic counterparts. Consequently, biofilm-associated infections are often chronic, difficult to eradicate, and pose a significant challenge in clinical settings.
Tosufloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. While its efficacy against planktonic bacteria is well-documented, its ability to penetrate and eradicate mature biofilms requires specialized testing methodologies. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to quantitatively and qualitatively assess the efficacy of this compound against bacterial biofilms using established in vitro models.
Key Pharmacodynamic Parameters for Biofilm Susceptibility
Standard metrics like the Minimum Inhibitory Concentration (MIC) are based on planktonic bacteria and do not accurately predict antibiotic efficacy against biofilms. Therefore, biofilm-specific parameters are essential:
-
Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.
-
Minimum Biofilm Eradication Concentration (MBEC): The lowest concentration of an antimicrobial agent required to eradicate a pre-formed, mature biofilm. The MBEC is often significantly higher than the MIC.[1]
Data Presentation: Quantitative Analysis of Antimicrobial Efficacy
Summarizing efficacy data in a structured format is crucial for comparing the activity of this compound against planktonic and biofilm-embedded bacteria. The table below provides a template with representative data, including specific findings for this compound and illustrative examples from other fluoroquinolones like ciprofloxacin to demonstrate the typical disparity between MIC and MBEC values.
Table 1: Comparison of Planktonic MIC and Biofilm-Specific Concentrations (µg/mL)
| Organism | Antibiotic | Planktonic MIC | MBIC | MBEC | Fold Increase (MBEC/MIC) | Reference |
| Nontypeable Haemophilus influenzae | This compound | 0.015 - 0.06 | Not Reported | 0.96 (Effective Conc.) | >16x | [2] |
| Staphylococcus aureus | This compound | 0.1 - 0.2 | Not Reported | Effective vs. Persisters | Not Applicable | [3] |
| Escherichia coli | This compound | 0.05 | Not Reported | Effective vs. Persisters | Not Applicable | [4] |
| Pseudomonas aeruginosa | Ciprofloxacin (Illustrative) | 0.5 | Not Reported | 5.0 | 10x | [5] |
| P. aeruginosa (Clinical Isolate) | Ciprofloxacin (Illustrative) | 0.5 | Not Reported | >8000 (MCK 99.99%) | >16,000x | [6] |
| S. aureus (MSSA) | Oxacillin (Illustrative) | 0.25 - 0.5 | Not Reported | 1 - 25 | 4-100x | [7] |
Note: Data for ciprofloxacin and oxacillin are included to illustrate the significant increase in concentration typically required to eradicate biofilms compared to inhibiting planktonic growth. The "Effective Conc." for this compound indicates a concentration shown to destroy biofilm and exhibit bactericidal activity, though not explicitly defined as an MBEC in the study.[2]
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and underlying biological pathways aids in understanding the methodology and context.
References
- 1. Overcoming Multidrug Resistance and Biofilms of Pseudomonas aeruginosa with a Single Dual-Function Potentiator of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. A Clinical Drug Library Screen Identifies this compound as Being Highly Active against Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc Acetate Potentiates the Action of this compound against Escherichia coli Biofilm Persisters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudomonas aeruginosa biofilms are more susceptible to ciprofloxacin than to tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pseudomonas aeruginosa Is More Tolerant Under Biofilm Than Under Planktonic Growth Conditions: A Multi-Isolate Survey [frontiersin.org]
- 7. Antimicrobial Treatment of Staphylococcus aureus Biofilms | MDPI [mdpi.com]
Application Notes and Protocols for Studying Bacterial Persistence Mechanisms with Tosufloxacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing tosufloxacin, a fluoroquinolone antibiotic, as a powerful tool to investigate the intricate mechanisms of bacterial persistence. Persister cells, a subpopulation of dormant or slow-growing bacteria, exhibit high tolerance to antibiotics and are implicated in chronic and recurrent infections. This compound has demonstrated significant activity against persister cells of both Gram-negative and Gram-positive bacteria, making it an invaluable agent for studying the genetic and physiological basis of this phenomenon.[1][2]
Introduction to this compound's Anti-Persister Activity
This compound exerts its bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.[3] This mechanism leads to the accumulation of DNA double-strand breaks and ultimately cell death.[3] Notably, this compound has shown superior activity against persisters compared to many other quinolones.[1] Studies have revealed that this compound can effectively eradicate Staphylococcus aureus persisters within 48 hours in vitro and is also highly active against Escherichia coli and Pseudomonas aeruginosa persisters.[2] Its efficacy is attributed in part to its chemical structure, particularly the 2,4-difluorophenyl group at the N-1 position.[2][4]
Key Signaling Pathways and Genes in this compound Persistence
Genetic screens using this compound have been instrumental in identifying novel genes and pathways involved in bacterial persistence. A screen of an E. coli knockout library identified 18 genes whose deletion led to a defect in persistence to this compound.[1] These genes are involved in various cellular processes, including:
-
DNA Repair: recG, recN, ruvC, uvrD, xseA
-
Cell Envelope Biogenesis and Integrity: acrA, acrB, ddlB, lpcA, rfaH, surA, tatC, tolQ
-
Metabolism: gltI
-
DNA Replication: dnaG
-
Other/Unknown Functions: hlpA, ydfI
Particularly, mutations in genes related to periplasmic proteins like surA and lpcA showed the most significant defect in persistence, suggesting a crucial role for the cell envelope in tolerating this compound.[1][5]
Figure 1: Signaling pathways and genes involved in E. coli persistence to this compound.
Quantitative Data Summary
The following tables summarize quantitative data from studies using this compound to investigate bacterial persistence.
Table 1: Survival of E. coli BW25113 and Mutant Strains after this compound Treatment (10 µM) [1]
| Strain | Survival after 3 days (CFU/mL) | Survival after 4 days (CFU/mL) |
| Wild-type BW25113 | 105-106 | > 104 |
| ΔsurA | 0 | 0 |
| ΔlpcA | 0 | 0 |
| ΔgltI | > 102 | 0 |
| ΔhlpA | > 102 | 0 |
| ΔtatC | > 102 | 0 |
| ΔrfaH | > 102 | 0 |
| ΔruvC | > 102 | 0 |
| Other mutants | > 102 | > 102 |
Table 2: Activity of Various Drugs (50 µM) against S. aureus Persisters [2]
| Drug | Survival after 2 days (CFU/mL) | Survival after 4 days (CFU/mL) |
| This compound | 0 | 0 |
| Clinafloxacin | ~102 | ~10 |
| Thiostrepton | > 104 | ~102 |
| Chlorosalicylanilide | > 106 | > 106 |
| Doxycycline | > 106 | > 106 |
Experimental Protocols
Screening for Mutants with Defective Persistence to this compound
This protocol is adapted from a study that screened the E. coli KEIO knockout library.[1]
Figure 2: Experimental workflow for screening bacterial mutants for persistence defects.
Materials:
-
E. coli KEIO knockout library
-
96-well plates
-
Luria-Bertani (LB) broth and agar
-
Kanamycin (30 µg/mL)
-
This compound (10 µM)
-
96-pin replicator
-
Incubator (37°C)
Protocol:
-
Transfer single-gene knockout mutants from the E. coli KEIO library into 96-well plates containing 200 µL of fresh LB broth with 30 µg/mL kanamycin per well.
-
Incubate the plates overnight at 37°C without shaking to allow cultures to reach stationary phase (~3 x 109 CFU/mL).
-
Add this compound to each well to a final concentration of 10 µM. This concentration is approximately 333 times the Minimum Inhibitory Concentration (MIC).[1]
-
Incubate the plates for 18 hours at 37°C.
-
Using a 96-pin replicator, stamp the treated cultures onto fresh LB agar plates.
-
Incubate the agar plates overnight at 37°C.
-
Identify mutants that fail to grow on the LB agar plates, as these have a defective persistence phenotype.
-
Confirm the persistence defect of the identified mutants by performing time-dependent killing assays (see Protocol 4.2).
Time-Dependent Killing Assay for Persister Cells
This protocol can be used to quantify the survival of bacterial persisters over time when exposed to this compound.[1][2]
Materials:
-
Bacterial strains of interest (e.g., wild-type and mutant strains)
-
LB broth or other suitable culture medium
-
This compound
-
Phosphate-buffered saline (PBS) or 0.9% NaCl for washing
-
Agar plates for colony forming unit (CFU) counting
-
Shaking incubator
-
Microcentrifuge
Protocol:
-
Grow bacterial cultures overnight in LB broth to stationary phase.
-
Optional (for persister enrichment): Treat the stationary phase culture with an antibiotic like ofloxacin (10 µg/mL for S. aureus) for 4 hours to kill the majority of growing cells and enrich for persisters.[2][4]
-
Pellet the bacterial cells by centrifugation and wash them with PBS to remove the previous antibiotic and media components.
-
Resuspend the washed cells in fresh LB broth or a buffer like MOPS.[2]
-
Add this compound to the desired final concentration (e.g., 10 µM for E. coli, 50 µM for S. aureus).[1][2]
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 24, 48, 72, 96 hours), take aliquots from each culture.
-
Wash the cells in the aliquots with PBS to remove the this compound.
-
Perform serial dilutions of the washed cell suspension in PBS.
-
Plate the dilutions onto agar plates and incubate overnight at 37°C.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot the CFU/mL versus time to generate a killing curve. A biphasic killing curve is characteristic of the presence of persister cells.
Conclusion
This compound is a valuable tool for elucidating the molecular mechanisms of bacterial persistence. Its potent activity against persister cells allows for the identification of key genes and pathways essential for survival in the presence of bactericidal antibiotics. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding and ultimately combating bacterial persistence, a significant challenge in the treatment of infectious diseases. Further investigation into the mechanisms identified through the use of this compound may lead to the development of novel therapeutic strategies targeting persister cells.
References
- 1. Frontiers | Identification of Novel Genes Involved in Escherichia coli Persistence to this compound [frontiersin.org]
- 2. A Clinical Drug Library Screen Identifies this compound as Being Highly Active against Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Tosilate Hydrate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Tosufloxacin Instability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the instability of tosufloxacin in aqueous solutions. Understanding the factors that influence its stability is critical for accurate experimental design and the development of stable pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color or showing precipitation?
A1: this compound has limited stability in aqueous solutions, particularly under certain conditions. Discoloration or precipitation can be indicative of chemical degradation or exceeding the solubility limit. Key factors influencing this compound's stability include pH, exposure to light, temperature, and the presence of oxidative agents.
Q2: What is the optimal pH range for preparing a this compound aqueous solution?
Q3: Can I autoclave my this compound solution to sterilize it?
A3: Autoclaving involves high temperatures and pressure, which can accelerate the degradation of this compound. It is advisable to use sterile filtration (e.g., with a 0.22 µm filter) to sterilize aqueous solutions of this compound to avoid thermal degradation.
Q4: I observed degradation in my solution even when stored in the dark. What could be the cause?
A4: While this compound is susceptible to photodegradation, it can also degrade via hydrolysis. The rate of hydrolysis is influenced by the pH of the solution and the storage temperature. Storing the solution at refrigerated temperatures (2-8 °C) can help to slow down this process, but it will not completely prevent it.
Q5: Are there any excipients that are known to be incompatible with this compound?
A5: Certain excipients can interact with fluoroquinolones and affect their stability. For instance, metal cations (e.g., Ca²⁺, Mg²⁺, Al³⁺, Fe²⁺/³⁺) can form chelates with the ketone and carboxylic acid moieties of this compound, which may alter its properties and stability. Additionally, excipients that can alter the pH of the microenvironment or have oxidative properties should be used with caution.
Troubleshooting Guide
Issue 1: Rapid Degradation of this compound in Solution
If you are observing a rapid loss of potency or the appearance of degradation peaks in your chromatograms, consider the following factors and solutions.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH | This compound's stability is highly pH-dependent due to its zwitterionic nature.[1][2] Determine the pH of your aqueous solution. If it is in the alkaline or strongly acidic range, adjust it to a slightly acidic pH (ideally between 4 and 6) using appropriate buffers. Always use freshly prepared solutions. |
| Photodegradation | Fluoroquinolones are known to be susceptible to degradation upon exposure to light. Protect your solutions from light at all stages of your experiment (preparation, storage, and during the experiment itself) by using amber-colored vials or by wrapping the containers in aluminum foil. |
| Thermal Stress | Elevated temperatures can accelerate hydrolytic degradation. Prepare and store your solutions at controlled room temperature or under refrigeration (2-8°C) if possible. Avoid exposing the solution to high temperatures, such as during autoclaving. |
| Oxidative Stress | The presence of oxidizing agents or dissolved oxygen can lead to the degradation of this compound. If oxidative degradation is suspected, consider de-gassing your solvent before preparing the solution. If compatible with your experimental design, the addition of an antioxidant could be explored. |
Issue 2: Poor Solubility and Precipitation
This compound has poor equilibrium solubility in aqueous solutions, especially around neutral pH.[1]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| pH-Dependent Solubility | The solubility of this compound is lowest near its isoelectric point. Adjusting the pH to be more acidic will increase the solubility of this zwitterionic compound. |
| Salt Form and Common Ion Effect | The use of this compound tosylate is intended to enhance its dissolution. However, in the presence of certain ions, such as chloride, precipitation of a less soluble salt form (hemi-hydrochloride) can occur, suppressing the dissolution.[1][2] If working with buffers containing chloride salts, consider switching to an alternative buffer system. |
| Concentration Exceeds Solubility Limit | The maximum concentration of this compound in some buffer systems can be quite low (e.g., less than 32 µg/mL).[1] If you require a higher concentration, consider the use of co-solvents (e.g., DMSO, ethanol) or solubilizing agents like cyclodextrins, which have been shown to increase the solubility and stability of this compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours) and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Withdraw samples at various time points and neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature. Withdraw samples at various time points for analysis.
-
Thermal Degradation: Keep the solid drug substance and the stock solution in a hot air oven at a controlled temperature (e.g., 70°C). Analyze samples at different time intervals.
-
Photodegradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples at various time points.
3. Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2). A photodiode array (PDA) detector is recommended to check for peak purity and to identify the formation of new peaks.
Protocol 2: Stability-Indicating HPLC Method
This is a general template for a reversed-phase HPLC method that can be optimized to separate this compound from its degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to 3-4) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at the λmax of this compound (around 270-280 nm). A PDA detector is highly recommended. |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
Degradation Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound instability.
Potential Degradation Pathways of Fluoroquinolones
Caption: Common degradation pathways for fluoroquinolone antibiotics.
References
Technical Support Center: Optimizing Tosufloxacin Dosage for In Vivo Mouse Studies
Welcome to the technical support center for utilizing tosufloxacin in your in vivo mouse research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively designing and executing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice?
A starting dose for this compound can vary significantly depending on the infection model and administration route. For systemic infections, a common starting point for oral administration is in the range of 10-50 mg/kg. It is crucial to perform pilot studies to determine the optimal dose for your specific experimental conditions.
Q2: How can I prepare this compound for oral administration in mice?
This compound has low water solubility, which presents a challenge for preparing solutions for oral administration. Here are a few options:
-
Suspension in a vehicle: this compound can be suspended in a vehicle such as 0.5% methyl cellulose.
-
Solubilization with co-solvents: A common vehicle for oral gavage is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For mice that may be more sensitive, a lower DMSO concentration (e.g., 2%) can be used.[1]
-
Use of cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to significantly increase the water solubility of this compound.[2]
Q3: What are the common routes of administration for this compound in mice?
The most common routes of administration for this compound in mice are oral gavage and administration via drinking water. Intraperitoneal (IP) injection is another potential route, though less commonly reported for this compound in the available literature.
Q4: Are there any known stability issues with this compound solutions?
Aqueous solutions of many antibiotics can be unstable. It is recommended to prepare fresh solutions for each experiment. If a stock solution is prepared, it should be stored appropriately (e.g., protected from light, refrigerated) and its stability should be validated for the intended duration of use. Studies have shown that forming an inclusion complex with HP-β-CD can enhance the stability of this compound, especially under light irradiation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor efficacy of this compound in the infection model | - Sub-optimal dosage- Inadequate drug exposure (low bioavailability)- Bacterial resistance | - Dose-Ranging Study: Conduct a dose-ranging study to determine the 50% effective dose (ED50) for your specific bacterial strain and infection model.- Pharmacokinetic Analysis: If possible, perform a pilot pharmacokinetic study to determine the Cmax, Tmax, and AUC of this compound with your chosen dose and administration route.- Route of Administration: Consider the route of administration. Oral bioavailability may be lower than intraperitoneal administration.- Confirm Susceptibility: Ensure the bacterial strain used is susceptible to this compound by determining the Minimum Inhibitory Concentration (MIC) in vitro. |
| Toxicity or adverse effects observed in mice (e.g., weight loss, lethargy) | - High dosage- Vehicle toxicity | - Reduce Dose: Lower the administered dose of this compound.- Vehicle Control: Always include a vehicle control group to assess the toxicity of the solvent or suspension agent.- Alternative Vehicle: If vehicle toxicity is suspected, try an alternative, well-tolerated vehicle. For example, if high concentrations of DMSO are used, consider reducing the percentage or switching to a different solubilizing agent. |
| Difficulty in dissolving this compound for dosing | - Poor water solubility | - Use of Co-solvents: Employ a mixture of solvents like DMSO, PEG300, and Tween-80 to aid dissolution.[1]- Inclusion Complexes: Utilize cyclodextrins, such as HP-β-CD, to significantly enhance water solubility.[2]- Sonication: Gentle sonication can help in dissolving the compound.- pH Adjustment: The solubility of fluoroquinolones can be pH-dependent. Investigate if adjusting the pH of the vehicle (within a physiologically acceptable range) improves solubility. |
| Variability in experimental results between animals | - Inconsistent dosing technique- Animal stress | - Standardize Administration Technique: Ensure all personnel are proficient in the chosen administration technique (e.g., oral gavage, IP injection) to deliver a consistent volume and minimize stress.- Acclimatize Animals: Allow for a sufficient acclimatization period for the animals before starting the experiment. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of Orally Administered this compound in Murine Infection Models
| Bacterial Strain | Infection Model | 50% Effective Dose (ED50) (mg/kg) | Reference |
| Staphylococcus aureus Smith | Systemic Infection | 0.538 (Intravenous) | [3] |
| Escherichia coli 444 | Systemic Infection | 0.0625 (Intravenous) | [3] |
| Klebsiella pneumoniae KC-1 | Systemic Infection | 0.0941 (Intravenous) | [3] |
| Klebsiella pneumoniae DT-S | Respiratory Tract Infection | 26.2 (Oral) | [3] |
| Serratia marcescens T-55 | Systemic Infection | 0.294 (Intravenous) | [3] |
| Pseudomonas aeruginosa 15846 | Systemic Infection | 7.76 (Intravenous) | [3] |
Note: The above ED50 values for systemic infections were determined following intravenous administration, which generally results in higher bioavailability compared to oral administration. The ED50 for oral administration is expected to be higher.
Table 2: Human Pharmacokinetic Parameters of this compound (for reference)
| Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference |
| 0.3 g (tablets) | 0.51 - 0.53 | 0.86 - 0.89 | 1.76 - 1.98 | 5.13 - 5.17 | [4] |
| 100 mg | 0.30 | - | - | - | [5] |
Note: These pharmacokinetic parameters are from human studies and should be used for reference only, as mouse pharmacokinetics will differ.
Experimental Protocols
Protocol 1: Oral Gavage Administration
-
Preparation of this compound Suspension:
-
For a 10 mg/kg dose in a 20 g mouse (0.2 mg dose), weigh out the required amount of this compound.
-
Prepare a 0.5% methyl cellulose solution in sterile water.
-
Suspend the this compound in the 0.5% methyl cellulose solution to the desired final concentration (e.g., 1 mg/mL for a dosing volume of 0.2 mL).
-
Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.
-
-
Animal Restraint and Dosing:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for adult mice).
-
Measure the distance from the mouse's snout to the last rib to estimate the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension.
-
Monitor the animal for any signs of distress after administration.
-
Protocol 2: Intraperitoneal (IP) Injection
-
Preparation of this compound Solution:
-
Due to its low water solubility, a co-solvent system is recommended.
-
First, dissolve the required amount of this compound in a minimal amount of DMSO.
-
Then, add PEG300, Tween-80, and sterile saline to achieve the final desired concentration and vehicle ratio (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[1]
-
Ensure the final solution is clear and free of precipitates. Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Animal Restraint and Injection:
-
Properly restrain the mouse to expose the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring internal organs.
-
Use a sterile 25-27 gauge needle.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the calculated volume of the this compound solution.
-
Monitor the animal for any adverse reactions post-injection.
-
Visualizations
Caption: Experimental workflow for in vivo mouse studies with this compound.
Caption: Mechanism of action of this compound in bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Therapeutic efficacy of intravenous and oral ciprofloxacin in experimental murine infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioequivalence of this compound tosylate tablets in healthy Chinese volunteers [manu41.magtech.com.cn]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of High-Purity Tosufloxacin Tosylate
Welcome to the technical support center for the synthesis of high-purity tosufloxacin tosylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this active pharmaceutical ingredient. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound tosylate, focusing on improving yield and purity.
Question: My final product has low purity, with significant impurity content. How can I improve it?
Answer: Low purity is a common challenge in this compound tosylate synthesis.[1][2] Several factors could be contributing to this issue, including suboptimal reaction conditions and inefficient purification methods. Here are some troubleshooting steps:
-
Solvent Selection: The choice of solvent during the synthesis of the cyclic intermediate can significantly impact purity. N,N-dimethylformamide (DMF) is a common solvent, but its high boiling point and hydrophilicity can make it difficult to remove, leading to residual solvent and potential side reactions.[3] Consider replacing DMF with a chlorinated alkane solvent like dichloromethane, which has a lower boiling point and is less hydrophilic, facilitating easier removal and recovery.[1][3]
-
Refining Process: A dedicated refining step for the crude product is crucial. A reported method involves stirring the crude this compound tosylate in a mixture of medicinal ethanol and purified water (e.g., in a 1:0.37:1.4 mass ratio of crude product to ethanol to water) for 0.5-1 hour, followed by centrifugal filtration and drying.[2]
-
Activated Carbon Treatment: During the final hydrolysis and salt formation step, the addition of activated carbon can effectively remove colored impurities and other organic byproducts.[4] After the reaction is complete, as monitored by HPLC, adding activated carbon and stirring for 30-60 minutes at an elevated temperature (e.g., 65-70°C) before hot filtration can significantly improve the product's color and purity.[3][4]
-
Crystallization Conditions: Controlling the cooling and crystallization process is vital. After filtration, allowing the filtrate to cool gradually to a specific temperature range (e.g., 0-5°C or 20-25°C) and holding it for a sufficient time (e.g., 4-7 hours) can promote the formation of pure crystals.[4][5]
Question: The overall yield of my synthesis is consistently low. What are the potential causes and solutions?
Answer: Low yield can be attributed to incomplete reactions, side product formation, or losses during workup and purification.[1][2] Here are some strategies to improve your yield:
-
Reaction Monitoring: Ensure each step of the synthesis goes to completion. Use High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting materials. For instance, in the final hydrolysis step, the reaction should proceed until the residual amount of the key intermediate is ≤0.5%.[4][5]
-
Optimized Reaction Parameters: Strictly control reaction temperatures and times as specified in validated protocols. For example, the cyclization reaction to form the this compound tosylate cyclic compound is sensitive to temperature and duration, and deviation can lead to increased impurities and reduced yield.[2]
-
Solvent Recovery: In the synthesis of the cyclic intermediate, using a solvent like dichloromethane allows for recovery by distillation, which can improve the overall process economy and reduce waste.[1][3] Recovered solvent with high purity (e.g., 99.5%) can be reused.[1][3]
-
Efficient Isolation: Minimize product loss during filtration and washing steps. Use an appropriate solvent for washing the filter cake that removes impurities without dissolving a significant amount of the product. Purified water is commonly used for washing the final product.[4][5]
Question: My final product is off-color. What is the cause and how can I obtain a white to off-white product?
Answer: The presence of colored impurities is a known issue.[4] These can arise from side reactions or degradation products during the synthesis.
-
Activated Carbon Treatment: As mentioned for purity improvement, treating the reaction mixture with activated carbon before crystallization is a highly effective method for removing colored impurities.[4]
-
Hot Filtration: Performing a hot filtration after the activated carbon treatment is crucial to remove the carbon and adsorbed impurities while the product remains in solution, preventing premature crystallization and loss of yield.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the critical intermediates in the synthesis of this compound tosylate?
A1: Key intermediates include the this compound tosylate amino compound, the this compound tosylate cyclic compound (ethyl 1-(2,4-difluorophenyl)-6-fluoro-7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate), and the this compound tosylate substituent formed after the substitution reaction with 3-aminopyrrolidine dihydrochloride.[2]
Q2: What analytical techniques are recommended for monitoring the synthesis and ensuring the final product's purity?
A2: High-Performance Liquid Chromatography (HPLC) is the most frequently cited analytical method for monitoring the progress of the reaction by quantifying the residual amount of starting materials and for determining the purity of the final product.[4][5] Other techniques like LC-MS/MS can be used for identifying and quantifying potential genotoxic impurities, such as sulfonate esters.
Q3: Are there any known genotoxic impurities to be aware of in this compound tosylate synthesis?
A3: Yes, since p-toluenesulfonic acid is used in the synthesis, there is a potential for the formation of p-toluenesulfonate esters, which are recognized as potential genotoxic impurities (PGIs).[6] It is important to have analytical methods in place, such as LC-MS/MS, to detect and quantify these impurities to ensure the safety of the final drug substance.[6]
Data Presentation
The following tables summarize quantitative data from various synthesis and purification methods described in the literature.
Table 1: Purity and Yield of this compound Tosylate in Different Protocols
| Protocol Reference | Key Process Feature | Purity (%) | Yield (%) |
| Example 1[2] | Multi-step synthesis with specific refining | 99.1 | 96.3 |
| Example 2[2] | Variation of the multi-step synthesis | 99.2 | 96.5 |
| Embodiment 1[5] | One-pot hydrolysis and salt formation with acetone/water | 99.90 | 89.0 |
| Embodiment 3[5] | One-pot hydrolysis and salt formation with methanol/water | 99.47 | 90.5 |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of high-purity this compound tosylate, based on published procedures.
Protocol 1: Synthesis of this compound Tosylate Cyclic Compound [2]
-
Reaction Setup: In a suitable reactor, add N,N-dimethylformamide.
-
Reactant Addition: Under stirring, add the this compound tosylate amino compound. Heat the mixture to 10-20°C until complete dissolution.
-
Filtration: Filter the solution to remove any undissolved particles.
-
Cyclization: Cool the filtrate to below 20°C and add anhydrous potassium carbonate. The mass ratio of the amino compound to anhydrous potassium carbonate to N,N-dimethylformamide should be approximately 1:0.35:4.0.
-
Reaction: Maintain the reaction temperature at 10-20°C for 3-5 hours.
-
Isolation: Cool the reaction mixture to 5-8°C, and isolate the solid by centrifugation and filtration.
-
Drying: Dry the obtained solid at 50-60°C for 6-8 hours to yield the this compound tosylate cyclic compound.
Protocol 2: One-Pot Hydrolysis, Salt Formation, and Purification [4][5]
-
Reaction Setup: In a 10L reaction kettle, mix 2000ml of acetone and 2500.0ml of water.
-
Reactant Addition: Sequentially add 500g of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-[5][7]naphthyridine-3-carboxylic acid ethyl ester and 901.83g of p-toluenesulfonic acid monohydrate.
-
Reaction: With mechanical stirring, heat the mixture and maintain the temperature at 65-70°C for 6 hours.
-
Reaction Monitoring: Monitor the reaction by HPLC until the residual amount of the starting ethyl ester is ≤ 0.5%.
-
Purification: Add 50g of activated carbon to the reaction mixture and continue stirring at 65-70°C for 0.5 hours.
-
Filtration: Perform a hot filtration to remove the activated carbon.
-
Crystallization: Cool the filtrate to 0-5°C with stirring and maintain for 7 hours to allow for crystallization.
-
Isolation: Filter the crystalline product and wash the filter cake with 1000ml of purified water.
-
Drying: Dry the filter cake at 55-65°C for 8-18 hours to obtain off-white this compound tosylate monohydrate.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of this compound tosylate and a troubleshooting decision tree.
Caption: A high-level overview of the synthesis and purification workflow for this compound tosylate.
Caption: A decision tree to troubleshoot low purity issues in this compound tosylate synthesis.
References
- 1. CN110283168B - Synthetic method of this compound tosylate cyclic compound - Google Patents [patents.google.com]
- 2. CN114369092A - this compound tosylate and preparation method thereof - Google Patents [patents.google.com]
- 3. CN110041329A - A kind of preparation method of this compound tosilate monohydrate - Google Patents [patents.google.com]
- 4. CN110041329B - Preparation method of this compound tosylate monohydrate - Google Patents [patents.google.com]
- 5. Preparation method of this compound tosylate monohydrate - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. 1400591-39-0・this compound Tosylate Monohydrate・207-17101・205-17102[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Technical Support Center: Overcoming Poor Solubility of Tosufloxacin in Experimental Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of tosufloxacin in experimental assays.
Troubleshooting Guide
Issue: Precipitation of this compound Upon Dilution in Aqueous Media
Problem: You have prepared a stock solution of this compound in an organic solvent (e.g., DMSO), but upon dilution into your aqueous experimental medium (e.g., cell culture medium, buffer), a precipitate forms.
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound is inherently poorly soluble in neutral aqueous solutions.
-
Solvent Shock: Rapid dilution of a concentrated organic stock solution into an aqueous medium can cause the compound to crash out of solution.
-
Media Components: Components in complex media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
Recommended Actions:
-
Optimize Stock Solution Preparation:
-
Prepare a high-concentration stock solution in 100% DMSO. This compound tosylate has a solubility of approximately 30 mg/mL in DMSO.[1][2]
-
For aqueous buffers, first dissolve this compound tosylate in DMSO and then dilute with the aqueous buffer. A 1:2 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.33 mg/mL.[1]
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][3]
-
-
Refine Dilution Technique:
-
Warm the stock solution to room temperature before use.
-
Instead of adding the aqueous medium to your stock, add the stock solution dropwise to the pre-warmed aqueous medium while gently vortexing or stirring.
-
Perform serial dilutions in your final aqueous medium to reach the desired working concentration.
-
-
Minimize Final DMSO Concentration:
-
Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, and always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
-
Consider Using a Solubilizing Excipient:
-
For assays sensitive to organic solvents, consider using hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the aqueous solubility of this compound.
-
Frequently Asked Questions (FAQs)
1. What is the best solvent to dissolve this compound for in vitro assays?
For most applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound tosylate due to its high solubilizing capacity (approximately 30 mg/mL).[1][2] For final dilutions in aqueous media, it is crucial to minimize the final DMSO concentration.
2. My cells are sensitive to DMSO. How can I prepare an aqueous solution of this compound?
The use of hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly effective method to significantly increase the aqueous solubility of this compound without the need for organic solvents.[4][5] Preparing an inclusion complex with HP-β-CD has been shown to increase the water solubility of this compound tosylate by up to 42-fold.[4]
3. I am observing crystal formation in my cell culture plates after adding this compound. What should I do?
Crystal formation is a common issue when adding a DMSO-dissolved compound to cell culture media.[6][7] To mitigate this:
-
Ensure your final DMSO concentration is not toxic to your cells and is kept to a minimum (e.g., ≤ 0.1%).[3]
-
Add the this compound stock solution to the media while gently agitating the plate.
-
Prepare intermediate dilutions in culture medium before adding to the cells.
-
Consider pre-complexing this compound with HP-β-CD to prepare a fully aqueous solution.
4. What is the mechanism of action of this compound?
This compound is a fluoroquinolone antibiotic that exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
Data Presentation
Table 1: Solubility of this compound Tosylate in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~ 30 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~ 30 mg/mL | [2] |
| Ethanol | Slightly soluble | [1][2] |
| 1:2 DMSO:PBS (pH 7.2) | ~ 0.33 mg/mL | [1] |
| Water | 0.246 g/L | [4] |
Table 2: Effect of Hydroxypropyl-β-cyclodextrin (HP-β-CD) on this compound Tosylate Aqueous Solubility
| Formulation | Aqueous Solubility | Fold Increase | Reference |
| This compound Tosylate | 0.246 g/L | - | [4] |
| This compound Tosylate/HP-β-CD Inclusion Complex | 10.368 g/L | 42 | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Tosylate Stock Solution using DMSO
Materials:
-
This compound tosylate powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound tosylate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.[2]
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary for your application.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2][3]
Protocol 2: Preparation of this compound Tosylate/HP-β-CD Inclusion Complex
Materials:
-
This compound tosylate powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methanol
-
Distilled water
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Vacuum desiccator
Procedure:
-
Dissolve HP-β-CD completely in distilled water.
-
Dissolve this compound tosylate completely in methanol.
-
Add the this compound tosylate methanol solution dropwise into the HP-β-CD aqueous solution while stirring.
-
Stir the mixed solution for 1 hour at 70°C on a magnetic stirrer.
-
Remove the methanol using a rotary evaporator at 40-50°C under vacuum.
-
Freeze the residual solution overnight.
-
After thawing, filter the solution to obtain a clear solution.
-
Evaporate the water on a rotary evaporator at 70°C under vacuum.
-
Dry the resulting solid inclusion complex in a vacuum desiccator.[4] The resulting powder can be dissolved in aqueous media for experiments.
Visualizations
Caption: Experimental workflows for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Mechanism of action of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound tosylate hydrate | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Cell Culture Academy [procellsystem.com]
Technical Support Center: Minimizing Tosufloxacin Degradation During Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of tosufloxacin during storage and experimentation. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Aqueous Solution
Question: I am observing significant degradation of my this compound stock solution, which is prepared in water. What could be the cause and how can I prevent it?
Answer: this compound's stability in aqueous solutions can be influenced by several factors. Here are potential causes and troubleshooting steps:
-
pH of the Solution: Fluoroquinolones can be susceptible to degradation at certain pH values. The stability of this compound in aqueous solution is pH-dependent. It is generally more stable in neutral to slightly acidic conditions. Extreme pH (highly acidic or alkaline) can catalyze hydrolysis.
-
Recommendation: Prepare stock solutions in a buffer system within a pH range of 5-7. Avoid using highly acidic or basic diluents unless experimentally required. If you need to adjust the pH, do so carefully and monitor for any precipitation or color change.
-
-
Exposure to Light: this compound, like many fluoroquinolones, is known to be photosensitive. Exposure to ultraviolet (UV) or even ambient laboratory light can lead to photodegradation.
-
Recommendation: Always store this compound solutions in amber vials or wrap the container with aluminum foil to protect it from light. When working with the solution, minimize its exposure to direct light.
-
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.
-
Recommendation: Store stock solutions at the recommended temperature, typically 2-8°C for short-term storage and frozen (-20°C or lower) for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
-
Presence of Oxidizing Agents: Contaminants in the water or other reagents that act as oxidizing agents can lead to the degradation of this compound.
-
Recommendation: Use high-purity water (e.g., HPLC-grade or Milli-Q) for preparing solutions. Ensure all glassware is thoroughly cleaned and free of any residual oxidizing agents.
-
Issue 2: Inconsistent Results in Stability-Indicating HPLC Analysis
Question: My HPLC results for a this compound stability study are showing variable peak areas and retention times. What could be the problem?
Answer: Inconsistent HPLC results can stem from several sources. Consider the following troubleshooting steps:
-
Mobile Phase Preparation: The pH and composition of the mobile phase are critical for consistent separation of this compound and its potential degradants.
-
Recommendation: Prepare fresh mobile phase for each analysis. Ensure the pH is accurately measured and consistent between runs. Degas the mobile phase to prevent bubble formation in the system.
-
-
Column Equilibration: Insufficient column equilibration can lead to shifting retention times.
-
Recommendation: Equilibrate the column with the mobile phase for a sufficient amount of time (e.g., 30-60 minutes or until a stable baseline is achieved) before injecting your samples.
-
-
Sample Diluent: The solvent used to dilute your samples should be compatible with the mobile phase to avoid peak distortion.
-
Recommendation: Use the mobile phase or a solvent with a similar composition as the initial mobile phase conditions for sample dilution.
-
-
Detector Wavelength: An incorrect detector wavelength can lead to poor sensitivity and inaccurate quantification.
-
Recommendation: The maximum absorbance wavelength for this compound is around 269 nm. Verify that your detector is set to this wavelength for optimal sensitivity.
-
-
Sample Degradation Post-Preparation: If samples are left at room temperature for an extended period before analysis, degradation may continue to occur.
-
Recommendation: Analyze samples as soon as possible after preparation. If there is a delay, store them in a cooled autosampler (e.g., 4°C) and protect them from light.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for solid this compound powder?
-
A1: Solid this compound (as tosylate salt) should be stored in a well-closed container, protected from light, in a desiccated environment at a controlled low temperature, typically between -10°C and -25°C.[1]
-
-
Q2: How should I prepare and store a stock solution of this compound?
-
A2: It is recommended to dissolve this compound tosylate in a suitable solvent like DMSO to prepare a concentrated stock solution.[2] This stock solution should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term use (within a week), aliquots can be stored at 4°C. When further diluting for experiments, use appropriate buffers or media.
-
-
Q3: Is the tosylate salt of this compound more stable than the free base?
-
A3: Yes, the tosylate salt form of this compound generally exhibits enhanced water solubility and stability compared to the free base.[3]
-
Degradation
-
Q4: What are the primary degradation pathways for this compound?
-
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, fluoroquinolones, in general, are susceptible to degradation through hydrolysis (under acidic and basic conditions), oxidation, and photolysis. Potential degradation could involve modifications to the piperazine ring, decarboxylation, or defluorination.
-
-
Q5: How can I perform a forced degradation study for this compound?
-
A5: A forced degradation study involves subjecting this compound to various stress conditions to generate potential degradation products. This is crucial for developing and validating a stability-indicating analytical method. The general conditions are outlined in the table below.
-
Data Presentation
Table 1: Summary of Recommended Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 2 - 8 hours at 60°C | Hydrolysis of the quinolone core or side chains. |
| Base Hydrolysis | 0.1 M NaOH | 2 - 8 hours at 60°C | Hydrolysis, potentially leading to opening of the piperazine ring. |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature | Oxidation of the piperazine ring and other susceptible moieties. |
| Thermal Degradation | 80°C (solid state and solution) | 48 - 72 hours | Thermally induced decomposition. |
| Photodegradation | UV light (254 nm) and visible light | 24 - 48 hours | Photolytic cleavage of bonds, potentially leading to complex mixtures of degradants. |
Note: The exact conditions may need to be optimized to achieve a target degradation of 5-20%.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a general method for the analysis of this compound and its potential degradation products. Method validation according to ICH guidelines is essential before use.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution is often preferred to separate the parent drug from its degradation products. An example could be a gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 269 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase) and dilute to a working concentration (e.g., 10-100 µg/mL).
-
Sample Solution (from forced degradation studies): Neutralize the acidic and basic degradation samples. Dilute all stressed samples with the mobile phase to a suitable concentration for analysis.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the separation of peaks. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the homogeneity of the this compound peak.
Mandatory Visualization
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Tosufloxacin Purification and Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification and recrystallization of tosufloxacin. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of purifying and recrystallizing this compound?
A1: Purification and recrystallization are critical steps to remove impurities generated during the synthesis of this compound. This ensures the final product meets the high purity standards required for pharmaceutical applications, guaranteeing its safety and efficacy.
Q2: What are the common solvents used for this compound recrystallization?
A2: Common solvent systems for this compound tosylate monohydrate recrystallization are mixtures of an organic solvent and water.[1][2][3] Examples include acetone and water, ethanol and water, and methanol and water.[1][2][3] A mixture of medicinal ethanol and purified water has also been used for refining crude this compound tosylate.[4]
Q3: What is the expected yield and purity after recrystallization?
A3: With the described methods, the yield of this compound tosylate monohydrate is typically around 90%, with a purity exceeding 99%.[1][2] Specific examples have reported purities of 99.42%, 99.47%, and even 99.90%.[1]
Q4: How can I improve the yield of my recrystallization?
A4: To improve yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude this compound. Cooling the solution slowly and then allowing sufficient time for crystallization at a reduced temperature (e.g., 0-5°C or 20-25°C) can maximize crystal formation.[1] Also, minimizing the volume of washing solvent used to rinse the crystals can reduce product loss.
Q5: My recrystallization resulted in an oil instead of crystals. What should I do?
A5: "Oiling out" can occur if the solution is supersaturated at a temperature above the melting point of the solid or if significant impurities are present. To resolve this, try reheating the solution and adding a small amount of additional solvent to reduce the saturation level. Then, allow it to cool more slowly. If impurities are suspected, a pre-purification step, such as treatment with activated carbon, may be necessary.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity | - Incomplete removal of impurities. - Co-precipitation of impurities with the product. - Inefficient washing of the crystals. | - Redissolve the crystals in a fresh, hot solvent and recrystallize. - Consider adding a charcoal treatment step to the hot solution to adsorb impurities before filtration.[1] - Ensure the crystals are washed with a small amount of cold solvent to remove residual mother liquor. |
| Low Yield | - Using an excessive amount of solvent. - Cooling the solution too quickly. - Insufficient crystallization time. - Product loss during filtration or washing. | - Use the minimum amount of hot solvent required for complete dissolution. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. - Increase the crystallization time to allow for maximum crystal formation.[1] - Use a minimal amount of cold solvent to wash the crystals. |
| No Crystal Formation | - Solution is not sufficiently supersaturated. - Presence of inhibitors to crystallization. | - Concentrate the solution by boiling off some of the solvent and then allow it to cool again. - Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation. - Add a seed crystal of pure this compound if available. |
| Colored Product | - Presence of colored impurities. | - Treat the hot solution with activated carbon before filtration to adsorb the colored impurities.[1] |
| Fine, Powdery Crystals | - Very rapid crystallization. | - Reheat the solution to redissolve the solid, add a small amount of additional solvent, and allow for slower cooling to promote the growth of larger crystals. |
Quantitative Data Summary
The following table summarizes key quantitative data from various patented protocols for the preparation and purification of this compound tosylate monohydrate.
| Solvent System | Temperature (°C) | Reaction/Crystallization Time | Yield (%) | Purity (%) | Reference |
| Acetone/Water | 65-70 (reaction), 0-5 (crystallization) | 6h (reaction), 7h (crystallization) | 89.0 | 99.90 | [1][2][3] |
| Ethanol/Water | 65-70 (reaction), 20-25 (crystallization) | 7h (reaction), 4h (crystallization) | 91.2 | 99.42 | [1] |
| Methanol/Water | 65-70 (reaction), 20-25 (crystallization) | 7h (reaction), 4h (crystallization) | 90.5 | 99.47 | [1] |
| Medicinal Ethanol/Purified Water | 40-50 (drying) | 0.5-1h (stirring), 2-2.5h (drying) | Not specified | Not specified | [4] |
Experimental Protocol: Purification and Recrystallization of this compound Tosylate Monohydrate
This protocol is a generalized procedure based on published methods.[1][2][3][4] Researchers should adapt it based on their specific starting material and desired scale.
Materials:
-
Crude this compound Tosylate
-
Acetone
-
Purified Water
-
Activated Carbon
-
Reaction vessel with mechanical stirrer and heating mantle
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Dissolution: In a reaction vessel, prepare a mixed solvent of acetone and water. For every 500g of crude this compound tosylate, a mixture of approximately 2000ml of acetone and 2500ml of water can be used.[1][2][3]
-
Heating: Add the crude this compound tosylate to the solvent mixture under mechanical stirring. Heat the suspension to 65-70°C and maintain this temperature to allow for complete dissolution.[1][2][3]
-
Decolorization (Optional): If the solution is colored, add about 1-2% (w/w) of activated carbon to the hot solution. Stir for approximately 30 minutes at 65-70°C to adsorb impurities.[1][2][3]
-
Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly with stirring. For optimal crystal growth, cool to room temperature first, and then further cool to 0-5°C.[1][2][3] Maintain this temperature for several hours (e.g., 7 hours) to ensure complete crystallization.[1][2][3]
-
Isolation: Collect the crystals by filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold purified water to remove any remaining mother liquor.[1][2][3]
-
Drying: Dry the purified crystals in an oven at 55-65°C for 8-18 hours to obtain off-white this compound tosylate monohydrate.[1][2][3]
Visualizations
Caption: Experimental Workflow for this compound Purification.
Caption: Troubleshooting Flowchart for this compound Recrystallization.
References
- 1. Preparation method of this compound tosylate monohydrate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN110041329B - Preparation method of this compound tosylate monohydrate - Google Patents [patents.google.com]
- 3. CN110041329A - A kind of preparation method of this compound tosilate monohydrate - Google Patents [patents.google.com]
- 4. CN114369092A - this compound tosylate and preparation method thereof - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of Tosufloxacin and Ciprofloxacin Minimum Inhibitory Concentration (MIC) Values
A comprehensive evaluation of the in vitro activities of tosufloxacin and ciprofloxacin reveals distinct differences in their potency against a range of clinically relevant bacteria. This guide synthesizes available Minimum Inhibitory Concentration (MIC) data to provide researchers, scientists, and drug development professionals with a comparative overview of these two fluoroquinolone antibiotics. The data underscores this compound's potent activity, particularly against Gram-positive and anaerobic bacteria, while ciprofloxacin maintains robust activity against many Gram-negative species.
Quantitative Data Summary
The following table summarizes the MIC values for this compound and ciprofloxacin against various bacterial species. The data, compiled from multiple in vitro studies, highlights the concentrations required to inhibit 50% (MIC50) and 90% (MIC90) of the tested isolates.
| Bacterial Species | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Gram-Positive Cocci | |||||
| Staphylococcus aureus (Ciprofloxacin-Susceptible) | This compound | - | - | 0.016 | 0.016 - 0.25 |
| Ciprofloxacin | - | - | 0.5 | - | |
| Streptococcus spp. | This compound | - | - | - | 0.06 - 1 |
| Enterococcus faecalis | This compound | - | - | - | 0.12 - 4 |
| Ciprofloxacin | - | - | 2.0 | - | |
| Gram-Negative Bacilli | |||||
| Enterobacteriaceae | This compound | - | - | ≤0.25 | - |
| Ciprofloxacin | - | - | ≤0.25 | - | |
| Pseudomonas aeruginosa | This compound | - | - | 1.0 | - |
| Ciprofloxacin | - | - | 2.0 | - | |
| Haemophilus influenzae | This compound | - | - | - | - |
| Moraxella catarrhalis | This compound | - | - | - | - |
| Neisseria gonorrhoeae | This compound | - | - | - | - |
| Campylobacter coli/jejuni | This compound | - | - | - | - |
| Anaerobic Bacteria | |||||
| Bacteroides spp. & some clostridia | This compound | - | - | <1 | - |
Key Observations:
-
Gram-Positive Bacteria: this compound demonstrates superior in vitro activity against staphylococci, streptococci, and enterococci compared to ciprofloxacin, with lower MIC values.[1]
-
Gram-Negative Bacteria: Against most Enterobacteriaceae, this compound's activity is comparable to or slightly less than that of ciprofloxacin.[1] However, this compound shows greater potency against Acinetobacter spp. and some Pseudomonas spp., though it is slightly less active against fluorescent pseudomonads than ciprofloxacin.[1]
-
Anaerobic Bacteria: this compound is notably more active against a broad range of anaerobic bacteria than other tested fluoroquinolones.[1]
Experimental Protocols
The MIC values presented were primarily determined using standardized broth microdilution or agar dilution methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (Generalized Protocol)
This method involves preparing serial dilutions of the antibiotics in a liquid growth medium in microtiter plates, which are then inoculated with a standardized bacterial suspension.
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and ciprofloxacin are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the diluted antibiotics are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of Minimum Inhibitory Concentration (MIC) values using the broth microdilution method.
Caption: Workflow for MIC determination via broth microdilution.
References
Comparative Efficacy of Tosufloxacin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A Guide for Researchers and Drug Development Professionals
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant global health threat, driving the need for effective antimicrobial agents. This guide provides a comparative analysis of the efficacy of tosufloxacin, a fluoroquinolone antibiotic, against MRSA, benchmarked against the standard-of-care agents, vancomycin and linezolid. The following sections present available in-vitro susceptibility data, clinical efficacy comparisons, and detailed experimental methodologies to inform research and development efforts in this critical area.
In-Vitro Susceptibility
The in-vitro activity of an antimicrobial agent is a primary indicator of its potential clinical utility. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a key metric in this assessment.
This compound Activity Against S. aureus
Studies have demonstrated the potent in-vitro activity of this compound against Staphylococcus aureus, including strains susceptible to other fluoroquinolones. One study reported a Minimum Inhibitory Concentration for 90% of organisms (MIC90) of 0.016 µg/mL for this compound against ciprofloxacin-susceptible S. aureus[1]. Another study investigating respiratory pathogens found a this compound MIC90 of 0.063 mg/L against S. aureus isolates[2].
Notably, this compound has shown significant activity against S. aureus persister cells, a subpopulation of dormant bacteria that exhibit high tolerance to antibiotics. A screen of a clinical drug library identified this compound as the most active compound against S. aureus persisters, capable of eradicating them within two days of exposure[3]. This anti-persister activity is a crucial attribute, as these cells are often implicated in chronic and recurrent infections. In a direct comparison against stationary phase S. aureus, this compound demonstrated good anti-persister activity, while commonly used antibiotics such as linezolid and vancomycin showed poor activity at a concentration of 20 μM[4].
Comparative In-Vitro Activity: this compound vs. Vancomycin and Linezolid
Direct, head-to-head large-scale comparative studies of this compound against both vancomycin and linezolid for MRSA are limited in the readily available literature. However, data from separate studies can provide an initial benchmark. A study comparing linezolid and vancomycin against 200 S. aureus isolates, including 79 MRSA strains, provides a clear comparison for these two agents[5].
Table 1: In-Vitro Activity of this compound, Vancomycin, and Linezolid against S. aureus and MRSA
| Antibiotic | Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Source |
| This compound | Ciprofloxacin-Susceptible S. aureus | Not Specified | Not Reported | 0.016 | [1] |
| This compound | S. aureus (respiratory isolates) | Not Specified | Not Reported | 0.063 | [2] |
| Vancomycin | MRSA | 79 | 2 | 2 | [5] |
| Linezolid | MRSA | 79 | 1 | 2 | [5] |
| Vancomycin | S. aureus (all) | 200 | 2 | 2 | [5] |
| Linezolid | S. aureus (all) | 200 | 1 | 2 | [5] |
Note: Data for this compound and vancomycin/linezolid are from separate studies and not a direct head-to-head comparison.
Clinical Efficacy
While in-vitro data are informative, clinical trial outcomes are the definitive measure of an antibiotic's efficacy.
This compound Clinical Data
A systematic review of this compound use in pediatric patients has shown high clinical efficacy rates for bacterial pneumonia (100%) and otitis media (94.1-97.7%)[6]. However, there is a notable lack of published clinical trials specifically evaluating the efficacy of this compound for the treatment of MRSA infections in the adult population targeted by this guide.
Vancomycin and Linezolid in MRSA Infections
Vancomycin has long been the mainstay for treating serious MRSA infections[7]. However, concerns about its efficacy and the emergence of resistance have led to the use of alternatives like linezolid. Numerous clinical trials and meta-analyses have compared the efficacy of linezolid and vancomycin for various MRSA infections.
A systematic review and meta-analysis of 5,328 patients with MRSA bacteremia found no significant difference in all-cause mortality, clinical cure, or microbiological cure rates between patients treated with linezolid and those treated with vancomycin, teicoplanin, or daptomycin[8][9]. For skin and soft tissue infections (SSTIs) caused by MRSA, linezolid has been associated with significantly better clinical and microbiological cure rates compared to vancomycin[10]. In cases of MRSA pneumonia, particularly ventilator-associated pneumonia, some studies suggest linezolid may be superior to vancomycin in terms of clinical cure and mortality[10].
Table 2: Clinical Outcomes of Linezolid vs. Vancomycin for MRSA Infections
| Infection Type | Outcome | Linezolid | Vancomycin | Key Findings | Source |
| MRSA Bacteremia | All-Cause Mortality | Comparable | Comparable | No significant difference observed in a large meta-analysis. | [8][9] |
| MRSA Bacteremia | Clinical Cure Rate | Comparable | Comparable | No significant difference observed in a meta-analysis of RCTs. | [8] |
| MRSA Skin & Soft Tissue Infections | Clinical Cure Rate | Superior | - | Linezolid associated with significantly better clinical cure rates. | [10] |
| MRSA Pneumonia (especially VAP) | Clinical Cure & Mortality | Superior | - | Linezolid associated with better clinical cure and lower mortality. | [10] |
Experimental Protocols
Standardized methodologies are critical for the reproducibility and comparison of antimicrobial susceptibility data. The following outlines a typical broth microdilution protocol for determining the MIC of this compound against MRSA, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Susceptibility Testing Protocol
This method determines the MIC of an antimicrobial agent by testing increasing concentrations of the agent against a standardized bacterial inoculum in a liquid medium.
1. Preparation of Materials:
- Antimicrobial Agent: Prepare a stock solution of this compound of known concentration.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for testing non-fastidious bacteria like S. aureus.
- Bacterial Inoculum: Prepare a standardized inoculum of the MRSA isolate equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
- Microtiter Plates: Use sterile 96-well microtiter plates.
2. Assay Procedure:
- Serially dilute the this compound stock solution in CAMHB across the wells of the microtiter plate to achieve a range of final concentrations.
- Inoculate each well containing the antimicrobial dilutions with the prepared bacterial suspension.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
- Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Workflow for Broth Microdilution Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Mechanism of Action and Resistance
Understanding the mechanism of action and potential resistance pathways is crucial for the development and strategic deployment of new antibiotics.
This compound Mechanism of Action
This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately cell death.
Fluoroquinolone Resistance in MRSA
Resistance to fluoroquinolones in S. aureus primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). These mutations alter the drug-binding site on the enzymes, reducing the affinity of the fluoroquinolone. Additionally, overexpression of efflux pumps, such as NorA, can actively transport fluoroquinolones out of the bacterial cell, further contributing to resistance[11][12].
Signaling Pathway of this compound Action and MRSA Resistance
Caption: Mechanism of this compound and pathways of fluoroquinolone resistance in MRSA.
References
- 1. In vitro activities of sparfloxacin, this compound, ciprofloxacin, and fleroxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomic alterations involved in fluoroquinolone resistance development in Staphylococcus aureus | PLOS One [journals.plos.org]
- 3. A Clinical Drug Library Screen Identifies this compound as Being Highly Active against Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-1163. The Efficacy and Safety of this compound in the Treatment of Bacterial Infections in Children: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Effectiveness of Linezolid and Vancomycin among a National Cohort of Patients Infected with Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effectiveness and Safety of Linezolid Versus Vancomycin, Teicoplanin, or Daptomycin against Methicillin-Resistant Staphylococcus aureus Bacteremia: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Mechanisms of fluoroquinolone resistance in genetically related strains of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of quinolone resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Tosufloxacin in Biofilm Eradication: A Guide for Researchers
For researchers and drug development professionals navigating the challenges of biofilm-associated infections, this guide provides a comprehensive comparison of the antibacterial activity of tosufloxacin against bacterial biofilms, benchmarked against other common fluoroquinolones. This analysis is supported by experimental data, detailed methodologies, and a focus on the underlying signaling pathways.
Quantitative Comparison of Biofilm Eradication
The following table summarizes the Minimum Biofilm Eradication Concentration (MBEC) of this compound and other fluoroquinolones against various bacterial strains. The MBEC represents the lowest concentration of an antimicrobial agent required to eradicate a mature biofilm. Lower values indicate higher efficacy.
| Antibiotic | Bacterial Strain | MBEC (µg/mL) | Reference |
| This compound | Nontypeable Haemophilus influenzae (NTHi) IH-202 | Eradicated all cells after 20 hours at 0.74 and 0.96 µg/mL | [1] |
| This compound | Escherichia coli TG1 (non-starved biofilm) | Efficient at reducing survival | [2] |
| This compound | Escherichia coli TG1 (starved biofilm) | Most efficient fluoroquinolone tested | [2] |
| Ciprofloxacin | Pseudomonas aeruginosa ATCC 27853 | 40 | [3] |
| Ciprofloxacin | Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 | 438 | [3] |
| Ciprofloxacin | Escherichia coli | 16 (MBBC) | |
| Levofloxacin | Gram-positive clinical isolates | 16-32 | [4] |
| Levofloxacin | Gram-negative clinical isolates | 4-32 | [4] |
| Levofloxacin | Pseudomonas aeruginosa ATCC 27853 | 320 | [3] |
| Levofloxacin | Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 | 625 | [3] |
| Moxifloxacin | Pseudomonas aeruginosa ATCC 27853 | 427 | [3] |
| Moxifloxacin | Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 | 390.63 | [3] |
| Gatifloxacin | Pseudomonas aeruginosa ATCC 27853 | 533.33 | [3] |
| Gatifloxacin | Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 | 328.13 | [3] |
| Norfloxacin | Pseudomonas aeruginosa ATCC 27853 | 160 | [3] |
| Norfloxacin | Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 | 875 | [3] |
| Ofloxacin | Pseudomonas aeruginosa ATCC 27853 | 640 | [3] |
| Ofloxacin | Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 | 750 | [3] |
Experimental Protocols
The data presented in this guide were primarily generated using the microtiter plate method for biofilm susceptibility testing. This widely accepted method allows for the determination of both the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC).
Microtiter Plate Biofilm Susceptibility Assay (MBEC Determination)
This protocol is a generalized representation based on common methodologies. Specific parameters may vary between studies.
-
Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared from an overnight culture to a specific cell density (e.g., 1 x 10^7 CFU/mL) in a suitable growth medium.
-
Biofilm Formation: 150-200 µL of the bacterial inoculum is added to the wells of a 96-well microtiter plate. The plate is incubated for a specified period (typically 24-48 hours) at an appropriate temperature (e.g., 37°C) to allow for biofilm formation on the well surfaces.
-
Removal of Planktonic Cells: After incubation, the growth medium containing planktonic (free-floating) bacteria is carefully aspirated from the wells. The wells are then gently washed with a sterile saline or buffer solution to remove any remaining non-adherent bacteria.
-
Antimicrobial Challenge: A serial dilution of the antimicrobial agents (e.g., this compound, ciprofloxacin) is prepared in fresh growth medium and added to the wells containing the established biofilms. A growth control well (no antibiotic) is also included.
-
Incubation: The microtiter plate is incubated for a defined period (e.g., 24 hours) to expose the biofilms to the antimicrobial agents.
-
MBEC Determination: Following incubation, the antimicrobial-containing medium is removed, and the wells are washed again. Fresh, antibiotic-free medium is then added to each well, and the plate is incubated for a further 24 hours. The MBEC is determined as the lowest concentration of the antimicrobial agent that prevents bacterial regrowth from the treated biofilm, which can be assessed visually or by measuring the optical density.
Caption: Experimental workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).
Signaling Pathways in Biofilm Response to Fluoroquinolones
A critical factor in the reduced susceptibility of biofilms to fluoroquinolones is the activation of the bacterial SOS response, a global response to DNA damage.
Fluoroquinolones, including this compound, function by inhibiting DNA gyrase and topoisomerase IV, leading to DNA strand breaks. In a biofilm environment, this DNA damage triggers the activation of the RecA protein. Activated RecA promotes the self-cleavage of the LexA repressor protein, which normally suppresses the expression of a multitude of genes involved in DNA repair and cell cycle control. The subsequent upregulation of these SOS genes can lead to a state of increased tolerance to the antibiotic, allowing some bacteria within the biofilm to survive treatment.
Interestingly, studies have shown that inhibiting the SOS response can enhance the efficacy of fluoroquinolones against biofilms. For instance, the combination of zinc acetate, an SOS response inhibitor, with this compound has been shown to potentiate its activity against E. coli persister cells within biofilms[5]. This suggests that targeting the SOS signaling pathway is a promising strategy for overcoming biofilm-mediated antibiotic tolerance.
Caption: The SOS response pathway is activated by fluoroquinolone-induced DNA damage.
References
- 1. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative proteomics analysis reveals an important role of the transcriptional regulator UidR in the bacterial biofilm formation of Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and simple method for routine determination of antibiotic sensitivity to biofilm populations of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Tosufloxacin and Moxifloxacin Against Common Respiratory Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two fluoroquinolone antibiotics, tosufloxacin and moxifloxacin, against key bacterial pathogens responsible for respiratory tract infections. The data presented is compiled from multiple studies to offer a comparative overview of their potency.
Executive Summary
Both this compound and moxifloxacin demonstrate potent in vitro activity against a broad spectrum of respiratory pathogens. The comparative data, primarily based on Minimum Inhibitory Concentration (MIC) values, indicates that both agents are highly effective against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. For atypical pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae, both drugs also show significant activity. The choice between these agents in a clinical setting would likely depend on specific institutional susceptibility patterns, patient populations, and clinical indications.
Comparative In Vitro Activity
The following tables summarize the in vitro activity of this compound and moxifloxacin against major respiratory pathogens, as indicated by their MIC50 and MIC90 values (the minimum concentration of the drug that inhibits the growth of 50% and 90% of bacterial isolates, respectively).
Table 1: In Vitro Activity against Streptococcus pneumoniae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| This compound | 0.12 | 0.25 | [1] |
| Moxifloxacin | 0.12 | 0.25 | [2][3] |
Table 2: In Vitro Activity against Haemophilus influenzae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| This compound | ≤0.016 | 0.032 | [4] |
| Moxifloxacin | 0.03 | 0.03 | [2] |
Table 3: In Vitro Activity against Moraxella catarrhalis
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| This compound | N/A | ≤0.06 | |
| Moxifloxacin | 0.06 | 0.06 | [2] |
Table 4: In Vitro Activity against Atypical Pathogens
| Pathogen | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Mycoplasma pneumoniae | This compound | N/A | N/A | 0.25 | |
| Moxifloxacin | N/A | 0.15 | 0.3 | ||
| Chlamydia pneumoniae | This compound | N/A | N/A | N/A | |
| Moxifloxacin | 0.031 - 0.125 | N/A | N/A |
Experimental Protocols
The in vitro activity data presented in this guide is primarily determined using standardized antimicrobial susceptibility testing methods, principally broth microdilution and agar dilution, as recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7]
Broth Microdilution Method
This method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth), often in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial isolate to be tested is cultured to a specific turbidity, corresponding to a standardized cell density (typically 1.5 x 10^8 CFU/mL, a 0.5 McFarland standard). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at a specific temperature (usually 35-37°C) for a defined period (typically 16-20 hours).
-
MIC Determination: Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
The agar dilution method is another standard procedure for MIC determination.
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the antimicrobial agent. This is achieved by adding specific volumes of the antimicrobial stock solution to molten agar before it solidifies.
-
Inoculum Preparation: As with the broth microdilution method, a standardized bacterial inoculum is prepared.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions (temperature and duration) to allow for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that prevents the growth of the bacterial colonies.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. researchgate.net [researchgate.net]
- 2. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Moxifloxacin: a comparison with other antimicrobial agents of in-vitro activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of this compound, a new quinolone, against respiratory pathogens derived from cystic fibrosis sputum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EUCAST Definitive Document E.DEF 3.1, June 2000: Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by agar dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. journals.asm.org [journals.asm.org]
validating tosufloxacin's bactericidal versus bacteriostatic activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bactericidal activity of tosufloxacin against other fluoroquinolone antibiotics, supported by experimental data. This compound, a fluoroquinolone antimicrobial agent, demonstrates potent bactericidal effects against a wide spectrum of clinically significant bacteria. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair, ultimately leading to bacterial cell death.[1][2] This guide will delve into the quantitative measures of its bactericidal versus bacteriostatic properties, present detailed experimental protocols, and visualize key experimental workflows.
Quantitative Assessment of Bactericidal Activity
The distinction between bactericidal and bacteriostatic activity is quantitatively defined by the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC). An antibiotic is generally considered bactericidal if the MBC/MIC ratio is ≤ 4, while a ratio > 4 suggests bacteriostatic activity.
For comparative context, the following table summarizes the MIC values of this compound and other fluoroquinolones against various bacterial species.
| Bacterium | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | This compound | 0.025 | - |
| Ciprofloxacin | 0.2 | - | |
| Sparfloxacin | 0.1 | - | |
| Ofloxacin | 0.39 | - | |
| Fleroxacin | 0.39 | - | |
| Escherichia coli | This compound | 0.025 | - |
| Ciprofloxacin | 0.012 | - | |
| Sparfloxacin | 0.025 | - | |
| Ofloxacin | 0.05 | - | |
| Fleroxacin | 0.1 | - | |
| Klebsiella pneumoniae | This compound | 0.05 | - |
| Ciprofloxacin | 0.025 | - | |
| Sparfloxacin | 0.05 | - | |
| Ofloxacin | 0.1 | - | |
| Fleroxacin | 0.2 | - | |
| Pseudomonas aeruginosa | This compound | 0.39 | - |
| Ciprofloxacin | 0.2 | - | |
| Sparfloxacin | 0.78 | - | |
| Ofloxacin | 1.56 | - | |
| Fleroxacin | 1.56 | - | |
| Enterococcus faecalis | This compound | 0.39 | - |
| Ciprofloxacin | 0.78 | - | |
| Sparfloxacin | 0.78 | - | |
| Ofloxacin | 1.56 | - | |
| Fleroxacin | 3.12 | - |
Data sourced from a 1993 study on clinical isolates.[4]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The following protocol is a generalized method for determining MIC and MBC, based on established clinical laboratory standards.
1. Inoculum Preparation:
-
From an overnight culture on a suitable agar medium, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
2. MIC Determination (Broth Microdilution):
-
Prepare serial two-fold dilutions of the antimicrobial agents in a 96-well microtiter plate containing CAMHB.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5]
3. MBC Determination:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and the subsequent higher concentrations).
-
Subculture a fixed volume (e.g., 10 µL) from each of these wells onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[6][7]
Time-Kill Curve Assay
This assay provides a dynamic view of an antibiotic's bactericidal activity over time.
1. Preparation:
-
Prepare a bacterial suspension in a logarithmic growth phase, standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.
-
Prepare test tubes with the antimicrobial agent at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a growth control tube without any antibiotic.
2. Execution:
-
Inoculate the prepared tubes with the standardized bacterial suspension.
-
Incubate all tubes at 37°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).[8]
3. Analysis:
-
Plot the log₁₀ CFU/mL against time for each antibiotic concentration.
-
A bactericidal effect is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in the initial bacterial count.
Visualizing Experimental Workflows
To clarify the logical flow of the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for MIC and MBC Determination.
Caption: Workflow for Time-Kill Curve Assay.
Conclusion
The available in vitro data strongly supports the classification of this compound as a bactericidal agent. Its potent inhibitory action against key bacterial enzymes translates to effective bacterial killing. While a direct comparison of MBC/MIC ratios with other fluoroquinolones requires further specific research, the existing MIC data demonstrates its high potency against a broad range of pathogens. The provided experimental protocols and workflows offer a standardized framework for future comparative studies to further elucidate the bactericidal profile of this compound.
References
- 1. A Clinical Drug Library Screen Identifies this compound as Being Highly Active against Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activities of this compound against anaerobic bacteria and the electron micrograph of its bactericidal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Antibacterial activity of this compound against fresh clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 6. qlaboratories.com [qlaboratories.com]
- 7. microchemlab.com [microchemlab.com]
- 8. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
Tosufloxacin Penetration: A Comparative Analysis Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tosufloxacin penetration in different cell lines, supported by experimental data. The following sections detail the intracellular accumulation of this compound and compare its performance with other fluoroquinolone antibiotics.
Quantitative Data Summary
The ability of a drug to penetrate and accumulate within cells is a critical factor in its efficacy, particularly for treating intracellular infections. The following table summarizes the intracellular penetration of this compound in comparison to other fluoroquinolones in human lung fibroblast (WI-38) and human monocytic (THP-1) cell lines. The data is presented as the ratio of the intracellular to the extracellular drug concentration (IC/EC).
| Cell Line | Drug | Intracellular to Extracellular Concentration (IC/EC) Ratio | Reference |
| Human Lung Fibroblast (WI-38) | This compound | 1.7-fold higher than Ofloxacin, 2.6-fold higher than Norfloxacin | [1] |
| Ofloxacin | - | [1] | |
| Norfloxacin | - | [1] | |
| Human Monocytic (THP-1) | This compound | Lower than Grepafloxacin and Sparfloxacin | [2] |
| Grepafloxacin | 11.9 ± 1.7 | [2] | |
| Ciprofloxacin | 5.0 ± 1.3 | [2] | |
| Levofloxacin | Lower than Grepafloxacin and Sparfloxacin | [2] | |
| Sparfloxacin | Comparable to Grepafloxacin | [2] |
Key Findings
-
Superior Penetration in Lung Fibroblasts: In human lung fibroid WI-38 cells, this compound demonstrated significantly higher intracellular accumulation compared to ofloxacin and norfloxacin.[1] This suggests its potential for effective treatment of infections involving intracellular pathogens residing in fibroblast-like cells.
-
Moderate Penetration in Monocytes: In the human monocytic cell line THP-1, which can be differentiated into macrophages, this compound showed intracellular accumulation, although to a lesser extent than grepafloxacin and sparfloxacin.[2] However, its penetration was still notable and contributes to its intracellular bactericidal activity. The uptake of fluoroquinolones in THP-1 cells is suggested to occur via passive diffusion and, in part, an active transport system.[2]
Experimental Protocols
The quantitative data presented in this guide were obtained through established experimental protocols designed to measure the intracellular concentration of antibiotics.
Measurement of Intracellular Drug Concentration in WI-38 Cells
The study by Noumi et al. utilized the velocity gradient method to determine the intracellular penetration of this compound.[1] This technique involves the following general steps:
-
Cell Culture: Human lung fibroid (WI-38) cells are cultured in a suitable medium.
-
Drug Incubation: The cultured cells are incubated with a known concentration of the antibiotic (this compound, ofloxacin, or norfloxacin) for a specific period to allow for drug penetration.
-
Separation of Cells from Medium: To separate the cells from the drug-containing medium, a rapid centrifugation technique through an oil layer is often employed. This ensures that extracellular drug is efficiently removed.
-
Cell Lysis: The cell pellet is lysed to release the intracellular contents, including the accumulated drug.
-
Quantification: The concentration of the drug in the cell lysate is determined using a sensitive analytical method, such as high-performance liquid chromatography (HPLC).
-
Calculation of IC/EC Ratio: The intracellular concentration is then divided by the known extracellular concentration to determine the IC/EC ratio.
Measurement of Intracellular Drug Concentration in THP-1 Cells
The study by Akahane et al. employed a velocity gradient centrifugation technique coupled with an HPLC assay to measure the uptake of various fluoroquinolones in the human monocytic cell line THP-1.[2] The protocol is similar to the one described above:
-
Cell Culture and Incubation: THP-1 cells are incubated with the fluoroquinolones at a concentration of 20 µg/ml.[2]
-
Separation: A velocity gradient centrifugation technique is used to separate the cells from the extracellular medium.
-
Quantification: The intracellular drug concentration is quantified by HPLC.
-
Calculation of IC/EC Ratio: The ratio of the intracellular to the extracellular drug concentration is calculated to express the antibiotic uptake.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the intracellular concentration of this compound.
Caption: Experimental workflow for determining intracellular this compound concentration.
Signaling Pathways and Cellular Uptake Mechanisms
The precise signaling pathways governing this compound uptake in mammalian cells are not fully elucidated in the provided literature. However, for fluoroquinolones in general, cellular entry is thought to be primarily mediated by passive diffusion across the cell membrane.[2] Some studies also suggest the involvement of active transport mechanisms.[2] The physicochemical properties of the drug, such as its lipophilicity and charge at physiological pH, play a crucial role in its ability to traverse the lipid bilayer of the cell membrane. The diagram below illustrates the proposed general mechanisms of fluoroquinolone uptake.
Caption: Proposed mechanisms of this compound cellular uptake.
References
- 1. Intracellular activity of this compound (T-3262) against Salmonella enteritidis and ability to penetrate into tissue culture cells of human origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative uptake of grepafloxacin and ciprofloxacin by a human monocytic cell line, THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced & Niche Applications
Application Notes and Protocols for Tosufloxacin in the Eradication of Bacterial Persister Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bacterial persister cells are a subpopulation of dormant, phenotypic variants of regular bacterial cells that exhibit transient, high-level tolerance to antibiotics. These cells are implicated in the recalcitrance of chronic and recurrent bacterial infections. Tosufloxacin, a fluoroquinolone antibiotic, has demonstrated significant efficacy in eradicating these resilient bacterial forms. This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of this compound against bacterial persister cells, intended to guide research and drug development efforts in this critical area.
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, this compound stabilizes the transient DNA breaks created by these enzymes, preventing the re-ligation of the DNA strands.[1] This leads to an accumulation of fragmented DNA, ultimately triggering bacterial cell death.[1] While persister cells are in a dormant state with reduced metabolic activity, this compound's ability to target fundamental DNA maintenance processes contributes to its effectiveness against these non-growing cells.[2][3]
A key structural feature of this compound, the 2,4-difluorophenyl group at the N-1 position, is thought to be associated with its high anti-persister activity, distinguishing it from other less active quinolones.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the efficacy of this compound against bacterial persister cells.
Table 1: Efficacy of this compound against Staphylococcus aureus Persisters
| Parameter | Strain | Persister Induction Method | This compound Concentration | Treatment Duration | Outcome | Reference |
| Eradication | S. aureus | Stationary phase culture treated with ofloxacin (10 µg/mL) for 4 hours | 50 µM | 2 days | Complete eradication of persisters | [4] |
| Comparison | S. aureus | Not specified | 50 µM | Not specified | Higher anti-persister activity than ofloxacin, levofloxacin, and ciprofloxacin | [4] |
| Combination | S. aureus USA300 (MRSA) | Biofilm model | Not specified | Not specified | Partial eradication when combined with vancomycin/meropenem + daptomycin | [5] |
Table 2: Efficacy of this compound against Escherichia coli Persisters
| Parameter | Strain | Persister Induction Method | This compound Concentration | Treatment Duration | Outcome | Reference |
| Activity | E. coli | Not specified | 50 µM | Not specified | High activity against E. coli persisters | [4][6] |
| Biofilm | E. coli TG1 | Starved biofilms | Not specified | 20 hours | Reached a persister plateau | [7] |
| Combination | E. coli | Starved biofilms | Not specified | Not specified | Potentiated activity in combination with zinc acetate (SOS response inhibitor) | [7][8] |
| Mutant Screen | E. coli KEIO mutant library | Long exposure | 10 µM | 18 hours | Identification of genes involved in persistence to this compound | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound to eradicate bacterial persister cells.
Protocol 1: In Vitro Eradication of Staphylococcus aureus Persisters
Objective: To assess the efficacy of this compound in eradicating S. aureus persister cells in a planktonic culture.
Materials:
-
Staphylococcus aureus strain (e.g., Newman, USA300)
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA)
-
Ofloxacin solution (10 mg/mL stock)
-
This compound solution (stock solution of desired concentration, e.g., 50 mM)
-
Phosphate-buffered saline (PBS)
-
Sterile culture tubes and plates
-
Incubator (37°C with shaking)
-
Spectrophotometer
Procedure:
-
Preparation of Stationary Phase Culture:
-
Inoculate a single colony of S. aureus into 5 mL of TSB.
-
Incubate overnight at 37°C with shaking (e.g., 200 rpm) to reach stationary phase.
-
-
Persister Cell Enrichment:
-
This compound Treatment:
-
After ofloxacin treatment, centrifuge the culture to pellet the cells.
-
Wash the cell pellet twice with sterile PBS to remove residual ofloxacin.
-
Resuspend the persister-enriched cell pellet in fresh TSB.
-
Add this compound to the desired final concentration (e.g., 50 µM).[4]
-
Incubate the culture at 37°C with shaking.
-
-
Viability Assessment (Colony Forming Unit - CFU Counting):
-
At specified time points (e.g., 0, 24, 48, 72, 96 hours), take aliquots from the this compound-treated culture.
-
Perform serial dilutions of the aliquots in sterile PBS.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL. Complete eradication is noted when no colonies are observed.[4]
-
Protocol 2: Eradication of Escherichia coli Biofilm Persisters
Objective: To evaluate the efficacy of this compound, alone or in combination, against E. coli persister cells within a biofilm.
Materials:
-
Escherichia coli strain (e.g., TG1)
-
Luria-Bertani (LB) broth
-
M9 minimal medium
-
This compound solution
-
Zinc acetate solution (optional, for combination studies)
-
96-well microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%)
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Grow an overnight culture of E. coli in LB broth.
-
Dilute the culture 1:100 in fresh LB broth.
-
Dispense 200 µL of the diluted culture into the wells of a 96-well microtiter plate.
-
Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
-
Starvation and Persister Induction (Optional):
-
For starved biofilm experiments, gently remove the planktonic cells and spent medium from the wells.
-
Wash the biofilms twice with sterile PBS.
-
Add 200 µL of M9 minimal medium without a carbon source to induce starvation.
-
Incubate for a further 24 hours at 37°C.
-
-
This compound Treatment:
-
Remove the medium from the wells.
-
Add fresh medium (LB or M9) containing this compound at the desired concentration.
-
For combination studies, add this compound and zinc acetate to the wells.[7]
-
Incubate the plate at 37°C for the desired treatment duration (e.g., 24 hours).
-
-
Biofilm Viability Assessment (CFU Counting):
-
After treatment, remove the antibiotic-containing medium and wash the biofilms with PBS.
-
Add 200 µL of PBS to each well and vigorously scrape the biofilm from the well surface.
-
Transfer the resuspended biofilm to a microcentrifuge tube and sonicate briefly to disperse cell clumps.
-
Perform serial dilutions and plate on LB agar to determine CFU/mL.
-
-
Biofilm Quantification (Crystal Violet Staining - Optional):
-
After washing the treated biofilms, add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Wash the wells thoroughly with water to remove excess stain.
-
Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: this compound's action on persister cells.
Experimental Workflow
Caption: Workflow for persister cell eradication assay.
Logical Relationship
Caption: this compound as a solution for persister cells.
References
- 1. What is the mechanism of this compound Tosilate Hydrate? [synapse.patsnap.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Article [protein.bio.msu.ru]
- 4. A Clinical Drug Library Screen Identifies this compound as Being Highly Active against Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eradication of Staphylococcus aureus Biofilm Infection by Persister Drug Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification of Novel Genes Involved in Escherichia coli Persistence to this compound [frontiersin.org]
- 7. Zinc Acetate Potentiates the Action of this compound against Escherichia coli Biofilm Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of the 2,4-Difluorophenyl Group in Tosufloxacin's Anti-Persister Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial persisters are a subpopulation of dormant, phenotypic variants of regular antibiotic-susceptible bacteria that exhibit high tolerance to antibiotics. These cells are a major contributor to the recalcitrance of chronic and recurrent infections. Tosufloxacin, a fluoroquinolone antibiotic, has demonstrated superior efficacy in eradicating persister cells of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[1][2][3][4][5] A key structural feature contributing to this heightened anti-persister activity is the presence of a 2,4-difluorophenyl group at the N-1 position of the quinolone core.[1][2] These application notes provide a summary of the quantitative data supporting this observation, detailed experimental protocols to assess anti-persister activity, and visual representations of the underlying mechanisms and workflows.
Data Presentation
The following tables summarize the comparative anti-persister activity of this compound and other fluoroquinolones against S. aureus persisters.
Table 1: Comparative Efficacy of Fluoroquinolones Against S. aureus Persisters
| Fluoroquinolone | Concentration (µM) | Time to Eradication | Presence of 2,4-difluorophenyl group | Reference |
| This compound | 10 | 2 days | Yes | [1][2] |
| Trovafloxacin | 10 | High activity | Yes | [1][2] |
| Ofloxacin | 10 | Low activity | No | [1][2] |
| Levofloxacin | 10 | Low activity | No | [1][2] |
| Ciprofloxacin | 10 | Low activity | No | [1][2] |
Table 2: Eradication of S. aureus Persisters by this compound
| Treatment | Concentration | Duration | Result | Reference |
| This compound | 50 µM | 2 days | Complete eradication of persisters | [1][2] |
| Clinafloxacin | 50 µM | 4 days | Significant reduction, but not complete eradication | [1][2] |
| Doxycycline | 50 µM | 4 days | Limited activity | [1] |
| Chlorosalicylanilide | 50 µM | 4 days | Limited activity | [1] |
Experimental Protocols
This section details the methodology for evaluating the anti-persister activity of this compound.
Protocol 1: In Vitro Assay for Anti-Persister Activity against Staphylococcus aureus
Objective: To determine the efficacy of this compound in eradicating S. aureus persister cells.
Materials:
-
S. aureus strain (e.g., Newman)
-
Tryptic Soy Broth (TSB)
-
Ofloxacin
-
This compound and other fluoroquinolones for comparison
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer
-
Phosphate-buffered saline (PBS)
-
TSA plates
-
Sterile culture tubes and microcentrifuge tubes
-
Incubator (37°C)
-
Shaker
-
Spectrophotometer
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Stationary Phase Culture:
-
Inoculate a single colony of S. aureus into 5 mL of TSB.
-
Incubate overnight at 37°C with shaking to reach the stationary phase.
-
-
Enrichment of Persister Cells:
-
Washing and Resuspension:
-
Harvest the ofloxacin-treated culture by centrifugation.
-
Wash the cell pellet twice with PBS to remove residual antibiotic.
-
Resuspend the persister-enriched cell pellet in MOPS buffer.
-
-
Antibiotic Treatment:
-
Aliquot the persister cell suspension into microcentrifuge tubes.
-
Add this compound to a final concentration of 10 µM or 50 µM.[1][2]
-
Include control groups with other fluoroquinolones (e.g., ofloxacin, levofloxacin, ciprofloxacin) at the same concentration, and a no-antibiotic control.
-
Incubate the tubes at 37°C.
-
-
Determination of Bacterial Viability:
-
At specified time points (e.g., 0, 24, 48, 72, and 96 hours), take aliquots from each treatment group.
-
Wash the cells with PBS to remove the treatment antibiotic.
-
Perform serial dilutions of the cell suspension in PBS.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFUs) to determine the number of viable bacteria.
-
Protocol 2: Screening of a Mutant Library for Genes Involved in this compound Persistence in E. coli
Objective: To identify genes that contribute to the formation of E. coli persisters tolerant to this compound.
Materials:
-
E. coli single-gene knockout library (e.g., KEIO collection)
-
Luria-Bertani (LB) broth and agar
-
Kanamycin
-
This compound
-
96-well plates
-
96-pin replicator
Procedure:
-
Library Preparation:
-
Array the single-gene knockout mutants in 96-well plates containing LB broth with kanamycin (30 µg/mL).
-
Culture overnight at 37°C without shaking.
-
-
This compound Treatment:
-
Expose the overnight cultures to this compound (10 µM) for 18 hours.[3]
-
-
Identification of Defective Mutants:
-
After incubation, plate the treated cultures onto LB agar plates using a 96-pin replicator.
-
Identify mutants with defective persistence by the absence of growth.
-
-
Confirmation of Persistence Defect:
-
Culture the identified mutants to stationary phase.
-
Treat with this compound (10 µM).
-
Determine bacterial viability over time by CFU counting as described in Protocol 1.
-
Visualizations
Logical Relationship: Structure-Activity Relationship of this compound
Caption: Structure-activity relationship of this compound's anti-persister activity.
Experimental Workflow: Anti-Persister Activity Assay
Caption: Workflow for assessing the anti-persister activity of fluoroquinolones.
Signaling Pathway: Hypothetical Mechanism of this compound's Anti-Persister Activity
Caption: Hypothetical mechanism of the 2,4-difluorophenyl group in this compound.
Discussion
The presence of the 2,4-difluorophenyl group at the N-1 position of the quinolone nucleus is strongly correlated with the superior anti-persister activity of this compound.[1][2] While the precise molecular mechanism remains to be fully elucidated, several hypotheses can be proposed. This moiety may enhance the drug's ability to penetrate the cell envelope of dormant persister cells or increase its accumulation within these cells. Furthermore, the 2,4-difluorophenyl group could alter the interaction of this compound with its primary targets, DNA gyrase and topoisomerase IV, in a manner that is particularly lethal to non-replicating bacteria.[6] It is also plausible that this structural feature influences downstream cellular processes, such as the SOS response, which is known to be involved in persister survival.[7] Further research is warranted to dissect the specific contribution of the 2,4-difluorophenyl group to the unique anti-persister properties of this compound. This could involve the synthesis and evaluation of this compound analogs lacking this specific moiety and detailed studies on its impact on drug-target interactions and cellular signaling pathways in persister cells.
References
- 1. A Clinical Drug Library Screen Identifies this compound as Being Highly Active against Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Identification of Novel Genes Involved in Escherichia coli Persistence to this compound [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zinc Acetate Potentiates the Action of this compound against Escherichia coli Biofilm Persisters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tosufloxacin as a Tool to Study DNA Repair Mechanisms in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tosufloxacin, a broad-spectrum fluoroquinolone antibiotic, is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV.[1] Its mechanism of action, which leads to the formation of double-strand breaks (DSBs) in bacterial DNA, makes it an invaluable tool for investigating the intricate network of DNA repair pathways in bacteria.[1][2] By inducing controlled DNA damage, this compound allows researchers to dissect the genetic and molecular components of key repair mechanisms, including the SOS response, homologous recombination (HR), and nucleotide excision repair (NER). These studies are crucial for understanding bacterial survival strategies, the development of antibiotic resistance, and for the identification of novel drug targets that could potentiate the efficacy of existing antibiotics.
Mechanism of Action and Induction of DNA Damage
This compound, like other fluoroquinolones, targets the bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV.[1][3] These enzymes are essential for managing DNA supercoiling, a critical process during DNA replication and transcription.[1] this compound stabilizes the transient covalent complexes formed between these enzymes and DNA, which prevents the re-ligation of the DNA strands and results in the accumulation of DSBs.[1][2]
The accumulation of DSBs and stalled replication forks triggers a cascade of cellular responses, most notably the induction of the SOS response.[3][4] The SOS response is a global regulatory network that controls the expression of numerous genes involved in DNA repair and damage tolerance.[5][6] This makes this compound an excellent tool to study the regulation and function of the SOS regulon and its interplay with other repair pathways.
Data Presentation: this compound Susceptibility in DNA Repair-Deficient E. coli Strains
The following tables summarize quantitative data on the susceptibility of various Escherichia coli DNA repair-deficient mutant strains to this compound. This data highlights the importance of specific repair pathways in mitigating this compound-induced DNA damage.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against E. coli DNA Repair Mutants
| Gene Knockout | Repair Pathway/Function | Fold Change in MIC vs. Wild-Type | Reference |
| ΔgltI | Glutamate/Aspartate Transport | 2-fold decrease | [3] |
| ΔgltP | Glutamate/Aspartate Transport | 2-fold decrease | [3] |
Note: While not directly DNA repair genes, mutations in transporter genes like gltI and gltP can affect antibiotic susceptibility.
Table 2: Survival of E. coli DNA Repair-Deficient Mutants after Prolonged Exposure to this compound (10 µM)
| Gene Knockout | Repair Pathway/Function | Survival after 3 Days (% of Wild-Type) | Survival after 4 Days (% of Wild-Type) | Reference |
| ΔsurA | Periplasmic Chaperone | 0 | 0 | [1] |
| ΔlpcA | Periplasmic Protein | 0 | 0 | [1] |
| ΔrecG | Homologous Recombination (Holliday Junction Helicase) | < 0.01 | < 0.001 | [1][7] |
| ΔrecN | Homologous Recombination (DSB Repair) | < 0.01 | < 0.001 | [1][7] |
| ΔruvC | Homologous Recombination (Holliday Junction Resolvase) | < 0.01 | 0 | [1][7] |
| ΔuvrD | Nucleotide Excision Repair & Mismatch Repair (Helicase II) | < 0.1 | < 0.01 | [1][7] |
| ΔxseA | Exodeoxyribonuclease VII | < 0.1 | < 0.01 | [1][7] |
Experimental Protocols
Here, we provide detailed protocols for using this compound to study various aspects of bacterial DNA repair.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is essential for establishing the baseline susceptibility of a bacterial strain to this compound and for determining appropriate sub-lethal concentrations for subsequent experiments.
Materials:
-
Bacterial strain of interest (e.g., E. coli BW25113 and its isogenic DNA repair mutants)
-
Luria-Bertani (LB) broth
-
This compound stock solution (e.g., 1 mg/mL in 0.1 M NaOH)
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Microplate reader (OD600 nm)
Procedure:
-
Prepare a 2-fold serial dilution of this compound in LB broth in a 96-well plate. The final volume in each well should be 100 µL. Concentrations should typically range from 0.001 to 10 µg/mL.
-
Inoculate a fresh overnight culture of the bacterial strain into LB broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Dilute the bacterial culture to a final concentration of 5 x 10^5 CFU/mL in LB broth.
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the this compound dilutions. This will bring the final volume to 200 µL and the final bacterial concentration to approximately 2.5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in LB without antibiotic) and a negative control (LB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible growth. Alternatively, measure the OD600 of each well using a microplate reader.
Protocol 2: Bacterial Survival Assay (Time-Kill Curve)
This protocol assesses the bactericidal activity of this compound over time and is particularly useful for comparing the survival of wild-type and DNA repair-deficient strains.
Materials:
-
Bacterial strains (wild-type and repair mutants)
-
LB broth
-
This compound solution
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
LB agar plates
-
Spectrophotometer (OD600 nm)
Procedure:
-
Grow overnight cultures of the bacterial strains in LB broth.
-
Inoculate fresh LB broth with the overnight cultures and grow to stationary phase (OD600 > 1.0).
-
Dilute the stationary phase cultures to a starting concentration of approximately 1 x 10^9 CFU/mL in fresh LB broth.
-
Add this compound to the experimental tubes at a desired concentration (e.g., 10 µM for E. coli).[1] Include a no-antibiotic control.
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 24, 48, 72, and 96 hours), collect aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto LB agar plates.
-
Incubate the plates at 37°C for 16-24 hours and count the number of colony-forming units (CFU).
-
Plot the log10(CFU/mL) against time to generate the time-kill curves.
Protocol 3: Induction and Measurement of the SOS Response
This protocol uses a reporter gene fusion to quantify the induction of the SOS response following exposure to sub-lethal concentrations of this compound.
Materials:
-
Bacterial strain containing an SOS-inducible reporter fusion (e.g., E. coli with a sulA-lacZ or recA-gfp fusion)
-
LB broth
-
This compound solution
-
Reagents for β-galactosidase assay (for lacZ fusions) or a fluorescence plate reader/flow cytometer (for gfp fusions)
Procedure:
-
Grow an overnight culture of the reporter strain.
-
Inoculate a fresh culture and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Divide the culture into smaller aliquots. Add this compound at various sub-lethal concentrations (e.g., 1/16x, 1/8x, 1/4x MIC). Include an untreated control.
-
Incubate the cultures at 37°C with shaking.
-
At regular intervals (e.g., 30, 60, 90, 120 minutes), take samples for reporter gene analysis.
-
For lacZ fusions: Perform a β-galactosidase assay (e.g., using ONPG as a substrate) and measure the absorbance at 420 nm. Calculate Miller units to quantify expression.
-
For gfp fusions: Measure the fluorescence intensity using a fluorescence plate reader or analyze individual cells by flow cytometry.
-
Plot the reporter gene expression level against time for each this compound concentration.
Visualizations
Signaling Pathway: this compound-Induced DNA Damage and Repair
References
- 1. Identification of Novel Genes Involved in Escherichia coli Persistence to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Contribution of the SOS response and the DNA repair systems to norfloxacin induced mutations in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpedres.org [jpedres.org]
- 6. Coordination between nucleotide excision repair and specialized polymerase DnaE2 action enables DNA damage survival in non-replicating bacteria | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Exploring the Immunomodulatory Effects of Tosufloxacin In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tosufloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a variety of bacterial pathogens. Beyond their direct antimicrobial activity, fluoroquinolones as a class have been recognized for their immunomodulatory properties, which can influence host inflammatory responses. These effects are of significant interest in various clinical contexts where modulating inflammation may be beneficial. In vitro studies of other fluoroquinolones have demonstrated effects on immune cell function, including the modulation of cytokine production and interference with key inflammatory signaling pathways.
These application notes provide a framework for investigating the potential immunomodulatory effects of this compound in vitro. Due to a lack of specific published data on the immunomodulatory actions of this compound, the quantitative data and mechanistic details provided are based on studies of other fluoroquinolones, such as ciprofloxacin and grepafloxacin.[1] These compounds serve as a proxy to guide experimental design. Researchers are encouraged to generate this compound-specific data using the protocols outlined below.
The primary immunomodulatory activities observed for fluoroquinolones include the suppression of pro-inflammatory cytokines like Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1] The underlying mechanisms are thought to involve the inhibition of critical transcription factors such as Nuclear Factor-kappa B (NF-κB) and modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Data Presentation: Immunomodulatory Effects of Fluoroquinolones
The following tables summarize quantitative data from in vitro studies on fluoroquinolones other than this compound, presented here as a reference for designing and interpreting experiments with this compound.
Table 1: Effect of Fluoroquinolones on Pro-inflammatory Cytokine Production by LPS-stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)
| Fluoroquinolone | Concentration (mg/L) | Target Cytokine | Observed Effect | Reference |
| Grepafloxacin | 1 - 30 | IL-1α | Inhibition of production | [1] |
| Grepafloxacin | 1 - 30 | IL-1β | Inhibition of production | [1] |
| Grepafloxacin | 1 - 30 | TNF-α | Inhibition of mRNA expression | [1] |
| Grepafloxacin | 1 - 30 | IL-6 | Inhibition of mRNA expression | [1] |
| Grepafloxacin | 1 - 30 | IL-8 | Inhibition of mRNA expression | [1] |
Table 2: Effect of Fluoroquinolones on Immune Cell Function
| Fluoroquinolone | Cell Type | Assay | Observed Effect | Reference |
| Ciprofloxacin | Human T-lymphocytes | T-cell Proliferation | Inhibition at >20 µg/ml | [2] |
| Fosfomycin | Human T-lymphocytes | IL-2 Production | Strong suppression | [3] |
| Fosfomycin | Human T-lymphocytes | Mixed Lymphocyte Reaction | Strong suppression | [3] |
Experimental Protocols
Here we provide detailed protocols for key in vitro experiments to assess the immunomodulatory effects of this compound.
Protocol 1: Assessment of Cytokine Production in Human PBMCs
This protocol details the measurement of cytokine production by human Peripheral Blood Mononuclear Cells (PBMCs) in response to stimulation with lipopolysaccharide (LPS) and treatment with this compound.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Human IL-1β, IL-6, and TNF-α ELISA kits
-
96-well cell culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Culture: Resuspend the isolated PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
This compound Treatment: Prepare a stock solution of this compound and dilute it to final concentrations (e.g., 1, 10, 50 mg/L) in the cell culture medium. Add the different concentrations of this compound to the designated wells.
-
LPS Stimulation: To induce cytokine production, stimulate the cells with LPS at a final concentration of 1 µg/mL. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatants.
-
Cytokine Quantification: Measure the concentrations of IL-1β, IL-6, and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.
Protocol 2: Analysis of NF-κB Activation
This protocol describes a method to assess the effect of this compound on the activation of the NF-κB signaling pathway in a human monocytic cell line (e.g., THP-1).
Materials:
-
THP-1 cell line
-
RPMI 1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
LPS
-
This compound
-
Nuclear extraction kit
-
NF-κB p65 Transcription Factor Assay Kit (or similar)
Procedure:
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Drug Treatment and Stimulation: Replace the medium with fresh RPMI 1640 and pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 1 hour.
-
Nuclear Extraction: Harvest the cells and perform nuclear extraction using a commercial kit to isolate nuclear proteins.
-
NF-κB p65 Activity Assay: Quantify the DNA-binding activity of the NF-κB p65 subunit in the nuclear extracts using a transcription factor assay kit according to the manufacturer's instructions.
Protocol 3: T-Cell Proliferation Assay
This protocol outlines a method to evaluate the effect of this compound on T-cell proliferation.
Materials:
-
Human PBMCs
-
RPMI 1640 medium with 10% FBS
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies
-
This compound
-
Cell Proliferation Assay Kit (e.g., MTT or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Isolate and prepare a single-cell suspension of human PBMCs as described in Protocol 1.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Treatment and Stimulation: Add varying concentrations of this compound to the wells. Stimulate T-cell proliferation by adding PHA (e.g., 5 µg/mL) or a combination of plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Assessment: Measure cell proliferation using an MTT or CellTiter-Glo® assay according to the manufacturer's protocol.
Mandatory Visualizations
Caption: Experimental workflows for in vitro immunomodulation studies.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Effect of grepafloxacin on cytokine production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotics and suppression of lymphocyte function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunosuppressive activity of fosfomycin on human T-lymphocyte function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Tosufloxacin to Elucidate Bacterial Efflux Pump Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the fluoroquinolone antibiotic, tosufloxacin, as a probe to investigate the mechanisms of bacterial efflux pumps. Understanding how bacteria expel antimicrobial agents is crucial for overcoming drug resistance. This compound, a broad-spectrum antibiotic, can serve as a valuable tool in these studies due to its intrinsic fluorescence and its nature as a substrate for various efflux pumps.
Introduction to Bacterial Efflux Pumps
Bacterial efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell. This mechanism is a significant contributor to intrinsic and acquired multidrug resistance (MDR) in pathogenic bacteria. By reducing the intracellular concentration of an antibiotic, efflux pumps can prevent the drug from reaching its target, thereby rendering it ineffective. Major families of bacterial efflux pumps include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the multidrug and toxic compound extrusion (MATE) family, the resistance-nodulation-cell division (RND) superfamily, and the small multidrug resistance (SMR) family.
This compound, as a fluoroquinolone, is a known substrate for several of these efflux systems, particularly in Gram-positive bacteria like Staphylococcus aureus (e.g., NorA) and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa (e.g., AcrAB-TolC). This property makes it a suitable candidate for studying efflux pump activity and inhibition.
Data Presentation: The Impact of Efflux Pump Inhibitors on this compound Activity
The activity of efflux pumps can be inferred by observing the change in the minimum inhibitory concentration (MIC) of an antibiotic in the presence and absence of an efflux pump inhibitor (EPI). EPIs are compounds that block the function of efflux pumps, leading to increased intracellular accumulation of the antibiotic and, consequently, a lower MIC.
While direct studies extensively detailing the potentiation of this compound by EPIs are not widespread in the available literature, the principle is well-established for other fluoroquinolones like ciprofloxacin and norfloxacin.[1][2] The following tables are illustrative examples based on typical results seen with fluoroquinolones and common EPIs. Researchers can generate similar data for this compound to characterize efflux activity in their bacterial strains of interest.
Table 1: Hypothetical MICs of this compound against Staphylococcus aureus in the Presence and Absence of the Efflux Pump Inhibitor Reserpine.
| S. aureus Strain | Efflux Pump Genotype | This compound MIC (µg/mL) | This compound MIC with Reserpine (20 µg/mL) (µg/mL) | Fold Decrease in MIC |
| Wild-Type | norA (basal expression) | 0.5 | 0.125 | 4 |
| NorA Overexpressing | norA (upregulated) | 8 | 0.5 | 16 |
| NorA Knockout | ΔnorA | 0.06 | 0.06 | 1 |
Table 2: Hypothetical MICs of this compound against Pseudomonas aeruginosa in the Presence and Absence of the Efflux Pump Inhibitor Phenylalanine-Arginine β-Naphthylamide (PAβN).
| P. aeruginosa Strain | Efflux Pump Genotype | This compound MIC (µg/mL) | This compound MIC with PAβN (25 µg/mL) (µg/mL) | Fold Decrease in MIC |
| Wild-Type | mexAB-oprM (basal) | 2 | 0.25 | 8 |
| MexAB-OprM Overexpressing | mexAB-oprM (upregulated) | 32 | 1 | 32 |
| MexAB-OprM Knockout | ΔmexAB-oprM | 0.125 | 0.125 | 1 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) with an Efflux Pump Inhibitor
This protocol details the determination of the MIC of this compound in the presence and absence of an EPI to assess the contribution of efflux pumps to resistance.
Materials:
-
Bacterial strains of interest (e.g., wild-type, efflux pump overexpressing, and knockout mutants)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
Efflux pump inhibitor (EPI) stock solution (e.g., Reserpine or PAβN)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately OD600 of 0.4-0.6).
-
Dilute the bacterial suspension to a final concentration of 5 x 105 CFU/mL in CAMHB.
-
-
Prepare Antibiotic and Inhibitor Plates:
-
Prepare a stock solution of this compound.
-
In a 96-well plate, perform serial twofold dilutions of this compound in CAMHB to achieve a range of concentrations.
-
Prepare a second 96-well plate with the same serial dilutions of this compound, but also add the EPI at a fixed sub-inhibitory concentration to each well. The concentration of the EPI should be predetermined to not affect bacterial growth on its own.
-
-
Inoculation and Incubation:
-
Inoculate each well of both plates with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic or EPI) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
A significant decrease (typically ≥4-fold) in the MIC in the presence of the EPI suggests that the antibiotic is a substrate of an efflux pump that is inhibited by the EPI.
-
References
Application Notes and Protocols for Investigating Tosufloxacin's Efficacy Against Intracellular Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of tosufloxacin's potential for treating intracellular bacterial infections. This document includes summaries of its activity against key intracellular pathogens, detailed protocols for in vitro evaluation, and insights into its mechanism of action and interaction with host cells.
Introduction to this compound and Intracellular Infections
Intracellular bacteria present a significant therapeutic challenge as they reside within host cells, shielding them from many antibiotics and host immune responses. This compound, a fluoroquinolone antibiotic, has demonstrated promising activity against a range of these challenging pathogens. Its efficacy stems from its ability to penetrate host cells and exert its bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1] This document outlines the current understanding of this compound's utility in this area and provides practical guidance for its investigation in a laboratory setting.
Spectrum of Intracellular Activity
This compound has shown efficacy against several clinically important intracellular bacteria:
-
Chlamydia trachomatis : Clinical studies have demonstrated that this compound is as effective as doxycycline in treating nongonococcal urethritis caused by Chlamydia trachomatis.[2] A study on genital chlamydial infections showed a 100% eradication rate of C. trachomatis with this compound treatment.[3]
-
Legionella pneumophila : In vitro studies have highlighted this compound's potent activity against Legionella species, surpassing that of macrolides.[4][5] It effectively inhibits the intracellular growth of L. pneumophila within host cells.[4][5]
-
Mycoplasma pneumoniae : this compound has been investigated for its effectiveness against macrolide-resistant Mycoplasma pneumoniae (MRMP) in pediatric patients. While minocycline showed superior clinical efficacy in some studies, this compound demonstrated good in vitro activity against MRMP and was more effective than macrolides in achieving defervescence.[6][7][8]
-
Salmonella enteritidis : this compound has been shown to effectively suppress the intracellular multiplication of Salmonella enteritidis in human lung fibroblast (WI-38) cells, demonstrating superior activity compared to ofloxacin and norfloxacin.[2][4]
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound's activity against intracellular pathogens.
Table 1: In Vitro Activity of this compound Against Legionella Species [4][5]
| Parameter | Legionella spp. (76 strains) |
| MIC90 (mg/L) | 0.016 |
| MIEC (mg/L) for L. pneumophila SG1 | 0.004 |
MIC90: Minimum inhibitory concentration for 90% of isolates. MIEC: Minimal extracellular concentration inhibiting intracellular growth.
Table 2: Comparative In Vitro Activity Against Macrolide-Resistant Mycoplasma pneumoniae (MRMP) [7][8]
| Antibiotic | MIC90 (µg/mL) against MRMP isolates |
| This compound | 0.25 - 0.5 |
| Minocycline | 1.0 - 2.0 |
| Azithromycin | 64 - 128 |
| Clarithromycin | >128 - 256 |
Table 3: Intracellular Penetration and Activity Against Salmonella enteritidis in WI-38 Cells [2][4]
| Antibiotic | Intracellular to Extracellular Concentration Ratio | Intracellular Bactericidal Activity |
| This compound | 1.7 times higher than Ofloxacin | More effective suppression of intracellular multiplication than Ofloxacin and Norfloxacin at 0.2 and 0.78 µg/mL |
| Ofloxacin | - | - |
| Norfloxacin | 2.6 times lower than this compound | - |
Mechanism of Action and Host Cell Interaction
This compound, like other fluoroquinolones, primarily targets bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and ultimately, bacterial cell death.[1] Its effectiveness against intracellular pathogens is critically dependent on its ability to penetrate host cell membranes and accumulate at the site of infection. Studies have shown that this compound exhibits good penetration into human lung fibroblast cells.[2][4]
Furthermore, fluoroquinolones can exert immunomodulatory effects on host cells, which may contribute to their therapeutic efficacy. These effects can include the modulation of inflammatory pathways such as the NF-κB and MAPK signaling cascades in macrophages. By influencing cytokine production, fluoroquinolones may help to control the inflammatory response associated with intracellular infections.
Mechanism of Action of this compound
Experimental Protocols
The following are detailed protocols for assessing the intracellular activity of this compound against key intracellular pathogens.
Protocol 1: Intracellular Activity of this compound against Salmonella enteritidis in WI-38 Cells
This protocol is adapted from studies on the intracellular activity of fluoroquinolones.[2][4]
Materials:
-
Human lung fibroblast cell line (WI-38)
-
Salmonella enteritidis strain
-
Eagle's Minimum Essential Medium (MEM) with 10% fetal bovine serum (FBS)
-
This compound, Ofloxacin, Norfloxacin stock solutions
-
Gentamicin
-
Phosphate-buffered saline (PBS)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Sterile water
-
24-well tissue culture plates
Procedure:
-
Cell Culture: Culture WI-38 cells in MEM with 10% FBS at 37°C in a 5% CO₂ incubator. Seed 2 x 10⁵ cells per well in 24-well plates and incubate for 24 hours to form a monolayer.
-
Bacterial Preparation: Inoculate S. enteritidis in TSB and incubate overnight at 37°C. Dilute the culture in MEM to achieve a multiplicity of infection (MOI) of 100.
-
Infection of Cells: Remove the culture medium from the WI-38 cell monolayers and infect with the bacterial suspension. Centrifuge the plates at 800 x g for 10 minutes to synchronize infection and incubate for 60 minutes at 37°C.
-
Removal of Extracellular Bacteria: Wash the monolayers three times with PBS. Add fresh MEM containing 50 µg/mL gentamicin and incubate for 1 hour to kill extracellular bacteria.
-
Antibiotic Treatment: Wash the monolayers three times with PBS. Add fresh MEM containing serial dilutions of this compound, ofloxacin, or norfloxacin (e.g., 0.05 to 5 µg/mL). Include a drug-free control. Incubate for 24 hours.
-
Quantification of Intracellular Bacteria:
-
Wash the monolayers three times with PBS.
-
Lyse the cells by adding 1 mL of sterile water to each well and incubating for 15 minutes.
-
Perform serial dilutions of the cell lysates in PBS and plate on TSA plates.
-
Incubate the plates at 37°C for 24 hours and count the colony-forming units (CFU).
-
-
Data Analysis: Calculate the log reduction in CFU for each antibiotic concentration compared to the drug-free control.
Workflow for Salmonella Infection Assay
Protocol 2: Intracellular Activity of this compound against Chlamydia trachomatis in HeLa Cells
This protocol is a generalized procedure based on common methods for studying intracellular Chlamydia infections.
Materials:
-
HeLa 229 cells
-
Chlamydia trachomatis elementary bodies (EBs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
This compound and Doxycycline stock solutions
-
Cycloheximide
-
Gentamicin (for removal of contaminating bacteria, if necessary, not for the protection assay itself)
-
PBS
-
Methanol (for fixation)
-
Chlamydia-specific fluorescent antibody
-
96-well microtiter plates
Procedure:
-
Cell Culture: Seed HeLa 229 cells in 96-well plates to form a confluent monolayer.
-
Infection: Aspirate the medium and infect the cells with C. trachomatis EBs at an MOI of 1 in DMEM. Centrifuge the plates at 1,000 x g for 1 hour to facilitate infection.
-
Antibiotic Addition: After a 2-hour incubation, add DMEM with 10% FBS, 1 µg/mL cycloheximide, and serial dilutions of this compound or doxycycline.
-
Incubation: Incubate the plates at 37°C in 5% CO₂ for 48 hours.
-
Staining and Visualization:
-
Aspirate the medium and fix the cells with methanol for 10 minutes.
-
Stain the cells with a chlamydia-specific fluorescent antibody according to the manufacturer's protocol.
-
Visualize and count the chlamydial inclusions using a fluorescence microscope.
-
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest antibiotic concentration at which no inclusions are observed.
Protocol 3: Intracellular Activity of this compound against Legionella pneumophila in THP-1 Macrophages
This protocol is based on established methods for studying Legionella infection in macrophage cell lines.[3]
Materials:
-
THP-1 human monocytic cell line
-
Legionella pneumophila
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound and other comparator antibiotics
-
Gentamicin
-
Buffered Charcoal Yeast Extract (BCYE) agar
-
Sterile water
-
24-well tissue culture plates
Procedure:
-
Macrophage Differentiation: Seed THP-1 cells at 5 x 10⁵ cells/well in 24-well plates in RPMI with 10% FBS and 100 ng/mL PMA. Incubate for 48-72 hours to allow differentiation into adherent macrophages.
-
Bacterial Preparation: Grow L. pneumophila on BCYE agar. Resuspend colonies in RPMI to an OD₆₀₀ of 0.1.
-
Infection: Replace the medium on the differentiated THP-1 cells with the bacterial suspension at an MOI of 10. Centrifuge at 400 x g for 10 minutes and incubate for 2 hours at 37°C.
-
Removal of Extracellular Bacteria: Wash the cells three times with PBS and add fresh RPMI with 10% FBS containing 50 µg/mL gentamicin. Incubate for 1 hour.
-
Antibiotic Treatment: Wash the cells three times with PBS and add fresh medium containing serial dilutions of this compound or other antibiotics. Incubate for 48-72 hours.
-
Quantification of Intracellular Bacteria: Lyse the macrophages with sterile water, serially dilute the lysate, and plate on BCYE agar. Incubate for 3-5 days and count CFU.
-
Data Analysis: Determine the reduction in intracellular bacterial growth compared to the untreated control.
References
- 1. Therapeutic efficacy of macrolides, minocycline, and this compound against macrolide-resistant Mycoplasma pneumoniae pneumonia in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular activity of this compound (T-3262) against Salmonella enteritidis and ability to penetrate into tissue culture cells of human origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Intracellular activity of this compound (T-3262) against Salmonella enteritidis and ability to penetrate into tissue culture cells of human origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Killing kinetics of minocycline, doxycycline and this compound against macrolide-resistant Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic efficacy of azithromycin, clarithromycin, minocycline and this compound against macrolide-resistant and macrolide-sensitive Mycoplasma pneumoniae pneumonia in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. THP-1-derived macrophages render lung epithelial cells hypo-responsive to Legionella pneumophila – a systems biology study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Legionella pneumophila-Derived Outer Membrane Vesicles Promote Bacterial Replication in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Synergistic Effects of Tosufloxacin with Other Antibiotics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the synergistic effects of tosufloxacin, a fluoroquinolone antibiotic, when used in combination with other antimicrobial agents. The information presented here is intended to facilitate the design and execution of in vitro synergy studies, aiding in the discovery of novel combination therapies to combat antibiotic resistance.
Introduction to Antibiotic Synergy with this compound
The increasing prevalence of multidrug-resistant (MDR) bacteria necessitates the exploration of innovative therapeutic strategies. Combination therapy, which utilizes two or more antibiotics, presents a promising approach to enhance antibacterial efficacy, reduce the likelihood of resistance development, and potentially lower required dosages, thereby minimizing toxicity.
This compound is a broad-spectrum fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] By combining this compound with antibiotics that have different mechanisms of action, it is possible to achieve a synergistic effect, where the combined antibacterial activity is greater than the sum of the individual activities of each drug.
Potential synergistic partners for this compound include:
-
β-Lactams (e.g., Penicillins, Cephalosporins, Carbapenems): These antibiotics inhibit cell wall synthesis, which can increase the permeability of the bacterial cell membrane, potentially facilitating the entry of this compound to its intracellular targets.
-
Aminoglycosides (e.g., Amikacin, Gentamicin): These agents inhibit protein synthesis by binding to the 30S ribosomal subunit. A damaged cell wall caused by a β-lactam or increased membrane permeability from a fluoroquinolone could enhance the uptake of aminoglycosides.
-
Macrolides (e.g., Azithromycin, Clarithromycin): Macrolides also inhibit protein synthesis, but by binding to the 50S ribosomal subunit. Combination with a DNA synthesis inhibitor like this compound could lead to a multi-pronged attack on essential bacterial processes.
-
Glycopeptides (e.g., Vancomycin): Effective against Gram-positive bacteria, glycopeptides inhibit a later stage of cell wall synthesis. Synergistic effects with β-lactams have been documented against methicillin-resistant Staphylococcus aureus (MRSA).[2][3]
-
Fosfomycin: This antibiotic inhibits a very early step in bacterial cell wall synthesis. Its distinct mechanism of action makes it a strong candidate for synergistic combinations.[4]
-
Rifampicin: This agent inhibits bacterial RNA polymerase. It is known to be used in combination therapies to treat staphylococcal infections.
Data Presentation: In Vitro Synergy of this compound Combinations
The following tables present illustrative quantitative data from hypothetical in vitro synergy studies of this compound with other antibiotics against common bacterial pathogens. It is important to note that specific published data on the synergistic effects of this compound is limited. Therefore, these values are based on findings for other fluoroquinolones and are intended to serve as a guide for interpreting potential outcomes of synergy testing.
Table 1: Checkerboard Assay Results for this compound Combinations against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | 0.5 | 0.125 | 0.5 | Synergy |
| Oxacillin | 128 | 32 | ||
| This compound | 0.5 | 0.25 | 0.75 | Additive |
| Vancomycin | 1 | 0.5 | ||
| This compound | 0.5 | 0.125 | 0.375 | Synergy |
| Fosfomycin | 32 | 4 | ||
| This compound | 0.5 | 0.0625 | 0.25 | Synergy |
| Rifampicin | 0.015 | 0.001875 |
FICI (Fractional Inhibitory Concentration Index) is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy: FICI ≤ 0.5; Additive: 0.5 < FICI ≤ 1; Indifference: 1 < FICI ≤ 4; Antagonism: FICI > 4.
Table 2: Time-Kill Curve Analysis Results for this compound Combinations against Pseudomonas aeruginosa
| Antibiotic Combination (Concentration) | Log10 CFU/mL Reduction at 24h vs. Most Active Single Agent | Interpretation |
| This compound (1x MIC) + Ceftazidime (1x MIC) | ≥ 2 | Synergy |
| This compound (1x MIC) + Amikacin (1x MIC) | ≥ 2 | Synergy |
| This compound (1x MIC) + Ciprofloxacin (1x MIC) | < 2 | Additive/Indifference |
Synergy in time-kill assays is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Experimental Protocols
Checkerboard Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration Index (FICI) to quantify the in vitro interaction of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
This compound and second antibiotic stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Microplate reader
Protocol:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound horizontally across the microtiter plate.
-
Prepare serial twofold dilutions of the second antibiotic vertically down the microtiter plate.
-
The final concentrations should typically range from 1/32 to 4 times the Minimum Inhibitory Concentration (MIC) of each antibiotic.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Reading and Interpretation:
-
Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FICI using the formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of second antibiotic in combination / MIC of second antibiotic alone).
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Time-Kill Curve Assay
This dynamic method assesses the bactericidal activity of antibiotic combinations over time.
Materials:
-
Culture tubes or flasks
-
This compound and second antibiotic stock solutions
-
CAMHB
-
Bacterial inoculum standardized to a starting concentration of ~5 x 10^5 to 5 x 10^6 CFU/mL
-
Agar plates for colony counting
-
Incubator shaker
Protocol:
-
Preparation of Test Conditions:
-
Prepare tubes with CAMHB containing:
-
No antibiotic (growth control)
-
This compound alone (at a specified concentration, e.g., 1x MIC)
-
Second antibiotic alone (at a specified concentration, e.g., 1x MIC)
-
This compound and the second antibiotic in combination (at specified concentrations)
-
-
-
Inoculation:
-
Inoculate each tube with the standardized bacterial suspension to the desired starting density.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Caption: A flowchart illustrating the key steps in an in vitro antibiotic synergy study.
Caption: Diagram of potential synergistic mechanisms involving this compound.
Conclusion
The investigation of synergistic antibiotic combinations is a critical area of research in the fight against antimicrobial resistance. While specific data on the synergistic effects of this compound are not yet widely available, the protocols and illustrative data presented here provide a framework for conducting such studies. By systematically evaluating combinations of this compound with other antibiotic classes, researchers can identify promising new therapeutic strategies for treating challenging bacterial infections.
References
- 1. Revisiting the Checkerboard to Inform Development of β-Lactam/β-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imedpub.com [imedpub.com]
- 3. Synergistic effect of antibiotic combinations on Staphylococcus aureus biofilms and their persister cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols: Elucidating the Impact of Tosufloxacin on Bacterial Virulence Factor Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tosufloxacin, a fluoroquinolone antibiotic, primarily functions by inhibiting bacterial DNA gyrase and topoisomerase IV, thereby impeding DNA replication and repair, ultimately leading to bacterial cell death. Beyond its direct bactericidal activity, emerging research indicates that sub-minimal inhibitory concentrations (sub-MICs) of fluoroquinolones can significantly modulate the expression of bacterial virulence factors. This modulation can have profound implications for the pathogenesis of bacterial infections and presents a compelling area of investigation for novel therapeutic strategies. These application notes provide a detailed overview of the potential effects of this compound on bacterial virulence and offer standardized protocols for researchers to investigate these phenomena. While direct quantitative data for this compound is limited in the current literature, the information presented here is based on the established effects of the broader fluoroquinolone class, providing a strong framework for initiating studies with this compound.
Data Presentation: The Modulatory Effects of Fluoroquinolones on Virulence Factor Expression
The following tables summarize the reported effects of sub-inhibitory concentrations of fluoroquinolones, such as ciprofloxacin, on the expression of key virulence factors in two major human pathogens, Pseudomonas aeruginosa and Staphylococcus aureus. It is hypothesized that this compound may exert similar effects.
Table 1: Reported Effects of Sub-MIC Fluoroquinolones on Pseudomonas aeruginosa Virulence Factors
| Virulence Factor | Type | Function | Reported Effect of Sub-MIC Fluoroquinolones |
| Pyocyanin | Pigment | Generates reactive oxygen species, enhances biofilm formation | Decreased production[1][2] |
| Elastase (LasB) | Exoenzyme | Degrades elastin and other host proteins | Decreased activity and expression[1] |
| Protease | Exoenzyme | Degrades host proteins | Decreased activity[1] |
| Rhamnolipids | Surfactant | Involved in motility and biofilm formation | Decreased production |
| Biofilm Formation | Community Structure | Enhanced antibiotic resistance and immune evasion | Inhibition of formation[1] |
| Quorum Sensing (QS) | Regulatory System | Controls the expression of many virulence factors | Inhibition of QS signaling[3][4] |
Table 2: Reported Effects of Sub-MIC Fluoroquinolones on Staphylococcus aureus Virulence Factors
| Virulence Factor | Type | Function | Reported Effect of Sub-MIC Fluoroquinolones |
| Alpha-toxin (Hla) | Toxin | Forms pores in host cell membranes | Variable; can be decreased by some fluoroquinolones |
| Panton-Valentine Leukocidin (PVL) | Toxin | Lyses white blood cells | Decreased expression[5] |
| Toxic Shock Syndrome Toxin-1 (TSST-1) | Superantigen | Causes systemic inflammation | Decreased production[6] |
| Coagulase | Enzyme | Promotes fibrin clotting | Decreased production[6] |
| Biofilm Formation | Community Structure | Enhanced antibiotic resistance and immune evasion | Inhibition of formation |
| Accessory Gene Regulator (agr) | Quorum Sensing System | Controls the expression of numerous toxins and enzymes | Potential for downregulation[7][8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: Quorum Sensing Inhibition in Pseudomonas aeruginosa
Caption: Potential mechanism of this compound-mediated quorum sensing inhibition in P. aeruginosa.
Signaling Pathway: agr System Regulation in Staphylococcus aureus
Caption: Postulated impact of this compound on the S. aureus agr quorum sensing system.
Experimental Workflow: Quantifying Virulence Factor Gene Expression
Caption: Workflow for analyzing the effect of this compound on bacterial virulence gene expression.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the MIC of this compound for the bacterial strain of interest. This is a critical first step to establish the appropriate sub-MICs for subsequent experiments.
Materials:
-
This compound powder
-
Bacterial strain of interest (e.g., P. aeruginosa PAO1, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent and sterilize by filtration.
-
Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB to achieve a range of concentrations.
-
Add an equal volume of the bacterial inoculum to each well.
-
Include a positive control (bacteria, no antibiotic) and a negative control (broth, no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression
Objective: To quantify the change in expression of specific virulence factor genes in response to sub-MIC this compound.
Materials:
-
Bacterial culture grown to mid-log phase
-
This compound at a predetermined sub-MIC (e.g., 1/4 or 1/8 MIC)
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target virulence genes and a housekeeping gene (e.g., rpoD, 16S rRNA)
Procedure:
-
Grow bacterial cultures to mid-logarithmic phase.
-
Divide the culture into two: one control and one treated with sub-MIC this compound.
-
Incubate for a defined period (e.g., 2-4 hours).
-
Harvest bacterial cells by centrifugation.
-
Extract total RNA using a commercial kit, including a DNase I treatment step to remove contaminating genomic DNA.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers for your target virulence genes and a housekeeping gene for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in the treated sample relative to the control.
Protocol 3: Pyocyanin Quantification Assay for P. aeruginosa
Objective: To measure the production of the virulence factor pyocyanin by P. aeruginosa in the presence of sub-MIC this compound.
Materials:
-
P. aeruginosa culture
-
Sub-MIC this compound
-
Chloroform
-
0.2 M HCl
-
Spectrophotometer
Procedure:
-
Grow P. aeruginosa in a suitable medium (e.g., Luria-Bertani broth) with and without sub-MIC this compound for 24-48 hours.
-
Centrifuge 5 mL of the culture supernatant.
-
Extract the pyocyanin by adding 3 mL of chloroform and vortexing vigorously.
-
Separate the chloroform layer (blue) and re-extract with 1 mL of 0.2 M HCl. The pyocyanin will move to the acidic aqueous layer (pink).
-
Measure the absorbance of the pink solution at 520 nm.
-
Calculate the concentration of pyocyanin (μg/mL) by multiplying the absorbance at 520 nm by 17.072.
Protocol 4: Hemolysin Activity Assay
Objective: To assess the hemolytic activity of bacterial supernatants, which is indicative of the presence of pore-forming toxins like alpha-hemolysin in S. aureus.
Materials:
-
Bacterial culture supernatant (from control and this compound-treated cultures)
-
Defibrinated sheep or rabbit red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for positive control)
-
Microcentrifuge and 96-well plates
Procedure:
-
Wash the RBCs three times with cold PBS and resuspend to a final concentration of 2% (v/v) in PBS.
-
In a 96-well plate, serially dilute the bacterial supernatants in PBS.
-
Add an equal volume of the 2% RBC suspension to each well.
-
Include a negative control (PBS and RBCs) and a positive control (Triton X-100 and RBCs for 100% lysis).
-
Incubate the plate at 37°C for 1-2 hours.
-
Centrifuge the plate to pellet intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at 450 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to the positive control.
Conclusion
The study of this compound's impact on bacterial virulence factor expression is a promising avenue for understanding its full therapeutic potential. By utilizing the protocols outlined in these application notes, researchers can systematically investigate how this fluoroquinolone modulates the pathogenic capabilities of key bacteria. The provided data summaries, based on the broader fluoroquinolone class, offer a valuable starting point for hypothesis generation and experimental design. Further research in this area will be crucial for developing novel anti-virulence strategies and optimizing the clinical use of this compound.
References
- 1. Evaluating the effect of antibiotics sub-inhibitory dose on Pseudomonas aeruginosa quorum sensing dependent virulence and its phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sub-Inhibitory Antibiotic Exposure and Virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Antibiotics on Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Virulence alterations in staphylococcus aureus upon treatment with the sub-inhibitory concentrations of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of subminimal inhibitory concentrations of antibiotics on virulence factors expressed by Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]
- 8. Quorum-sensing regulation in staphylococci—an overview - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Tosufloxacin
For Immediate Implementation by Laboratory Personnel
This document provides essential guidance on the proper disposal of tosufloxacin, a fluoroquinolone antibiotic. Adherence to these procedures is critical for maintaining laboratory safety, ensuring regulatory compliance, and minimizing environmental impact. For researchers, scientists, and drug development professionals, understanding and implementing these protocols is a core component of responsible chemical handling and stewardship.
Immediate Safety and Disposal Plan
Unused or expired this compound must be treated as a hazardous chemical waste. Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination and the potential for antibiotic resistance. The primary recommended method of disposal is incineration by a licensed hazardous waste management company .
Step-by-Step Disposal Protocol for this compound:
-
Hazard Assessment: Before handling, be aware that this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Preparation for Disposal: For disposal, this compound should be dissolved in a combustible solvent, such as a flammable solvent mixture. This preparation should be carried out in a well-ventilated area or a chemical fume hood.
-
Professional Disposal: The container with the this compound solution must be collected by a licensed professional waste disposal service. This service will transport the waste for incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and to neutralize harmful combustion byproducts.[4]
-
Documentation: Maintain a record of the disposal, including the quantity of this compound disposed of and the date of pickup by the waste management company.
Under no circumstances should this compound be disposed of in household garbage or allowed to enter the sewage system. [1]
Hazardous Characteristics of this compound
While a specific U.S. Environmental Protection Agency (EPA) hazardous waste code (P- or U-list) for this compound is not explicitly listed in common databases, its characteristics warrant its treatment as a hazardous waste.[5][6][7][8] The following table summarizes its known hazards based on Safety Data Sheet (SDS) information.
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation upon contact. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | H335 |
| Environmental Hazard | Treat as environmentally hazardous due to potential ecological impact. | Not specified, but recommended precaution.[4] |
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
Experimental Protocols for this compound Degradation
For research purposes, the following are detailed methodologies for key experiments related to the degradation of this compound. These protocols are adapted from studies on similar fluoroquinolone antibiotics and should be performed in a controlled laboratory setting.
Hydrolysis of this compound Tosylate
This protocol is based on the hydrolysis process described in patent literature for the synthesis of this compound, adapted here for a laboratory-scale degradation study.
Objective: To hydrolyze this compound tosylate as a method of chemical degradation.
Materials:
-
This compound tosylate
-
Purified water
-
Glacial acetic acid
-
p-toluenesulfonic acid
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus
Procedure:
-
In a reaction vessel, add purified water.
-
While stirring, sequentially add this compound tosylate, glacial acetic acid, and p-toluenesulfonic acid. A suggested mass ratio from synthesis protocols is 1:1:0.6 of this compound tosylate to glacial acetic acid to p-toluenesulfonic acid.[1]
-
Heat the mixture to 98-100 °C.
-
Maintain this temperature for 6-10 hours with continuous stirring.[1]
-
After the reaction period, perform a hot filtration of the solution.
-
Allow the filtrate to cool to below 30 °C.
-
The resulting solution can then be analyzed for the degradation of this compound using a suitable analytical method like HPLC.
Photodegradation of this compound
This protocol is adapted from studies on the photodegradation of other fluoroquinolones, such as ciprofloxacin and ofloxacin, and can be applied to study the degradation of this compound under simulated solar light.
Objective: To evaluate the photodegradation of this compound in an aqueous solution.
Materials:
-
This compound
-
Deionized water
-
Photochemical reactor with a simulated solar light source (e.g., Xenon lamp)
-
Quartz tubes
-
Magnetic stirrer and stir bars
-
Analytical equipment for quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 10 mg/L).
-
Place a specific volume of the this compound solution (e.g., 50 mL) into a quartz tube.
-
Place the quartz tube in the photochemical reactor.
-
Irradiate the solution with the simulated solar light source while maintaining a constant temperature (e.g., 25 °C) and continuous stirring.
-
At predetermined time intervals (e.g., 0, 30, 60, 90, 120, 180 minutes), withdraw an aliquot of the sample.
-
Analyze the withdrawn samples using a validated analytical method to determine the concentration of the remaining this compound.
-
The degradation rate can be calculated from the decrease in this compound concentration over time.
Analytical Method for this compound Detection in Waste Samples
A sensitive and accurate method for the quantification of this compound in aqueous samples is crucial for disposal and degradation studies. Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) is a suitable technique.
Objective: To quantify the concentration of this compound in aqueous samples.
Instrumentation:
-
UFLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of methanol and water with a modifier like formic acid.
-
Flow Rate: As per column specifications (e.g., 0.4 mL/min).
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) positive.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be determined.
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a mixed-mode reversed-phase/cation-exchange SPE cartridge.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the this compound with a suitable solvent (e.g., methanol).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection into the UFLC-MS/MS system.
By adhering to these rigorous disposal procedures and utilizing the provided experimental frameworks, the scientific community can ensure the safe handling and management of this compound, thereby protecting both human health and the environment.
References
- 1. CN114369092A - this compound tosylate and preparation method thereof - Google Patents [patents.google.com]
- 2. CN110041329A - A kind of preparation method of this compound tosilate monohydrate - Google Patents [patents.google.com]
- 3. Development and Validation of UFLC-MS/MS Analytical Method for the Simultaneous Quantification of Antibiotic Residues in Surface Water, Groundwater, and Pharmaceutical Waste Water Samples from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN110041329B - Preparation method of this compound tosylate monohydrate - Google Patents [patents.google.com]
- 5. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 6. pwaste.com [pwaste.com]
- 7. dep.wv.gov [dep.wv.gov]
- 8. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
Safeguarding Your Research: A Guide to Handling Tosufloxacin
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of Tosufloxacin, a fluoroquinolone antibiotic. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize occupational exposure.
Personal Protective Equipment (PPE) for this compound
The use of appropriate Personal Protective Equipment (PPE) is the primary barrier against exposure to this compound.[1][2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Respiratory Protection | Hand Protection | Eye/Face Protection | Skin and Body Protection |
| Weighing and Aliquoting (Dry Powder) | NIOSH-approved N95 or P1 dust mask[3][4] | Chemical-impermeable gloves (e.g., nitrile)[5] | Safety glasses with side-shields or chemical safety goggles[6][7] | Long-sleeved lab coat |
| Compounding and Solution Preparation | Use in a fume hood or well-ventilated area[7][8] | Chemical-impermeable gloves[5] | Safety glasses with side-shields or chemical safety goggles[6] | Long-sleeved lab coat |
| Handling Solutions | Standard laboratory ventilation | Chemical-impermeable gloves | Safety glasses with side-shields | Long-sleeved lab coat |
| Spill Cleanup (Solid) | NIOSH-approved N95 or P1 dust mask[3] | Heavy-duty, chemical-impermeable gloves | Chemical safety goggles and face shield | Long-sleeved lab coat or disposable gown[1][9] |
| Spill Cleanup (Liquid) | Use in a well-ventilated area | Heavy-duty, chemical-impermeable gloves | Chemical safety goggles and face shield | Long-sleeved lab coat or disposable gown |
Note: No occupational exposure limits (OELs) have been established for this compound.[3][6][8] Therefore, it is crucial to handle it with care in accordance with good industrial hygiene and safety practices.[6][7]
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed container in a cool, well-ventilated area, protected from light.[7][10]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Weighing and Compounding
-
Designated Area: Conduct all weighing of this compound powder in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to prevent dust formation and inhalation.[5][8]
-
Avoid Dust: Handle the powder carefully to avoid creating dust.[3][4]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.
-
Hand Washing: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][4]
Spill Management
-
Evacuation: Evacuate non-essential personnel from the spill area.[5]
-
Ventilation: Ensure adequate ventilation.[5]
-
Containment: For solid spills, carefully sweep or scoop up the material to avoid generating dust and place it in a suitable, closed container for disposal.[3] For liquid spills, absorb with an inert material and place in a chemical waste container.
-
Cleaning: Clean the spill area thoroughly with soap and water.
-
PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.[5]
Disposal Plan: Managing this compound Waste
This compound and any materials contaminated with it should be treated as hazardous chemical waste.[11] Do not dispose of this material down the drain or in regular trash.[3][4][5]
Step-by-Step Disposal Protocol
-
Segregation: Collect all this compound waste, including unused product, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
Containerization: Ensure the waste container is appropriate for chemical waste, is kept closed, and is stored in a designated secondary containment area.
-
Professional Disposal: Arrange for the disposal of the waste through a licensed professional waste disposal service.[3][4]
-
Incineration: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][4]
Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. toku-e.com [toku-e.com]
- 4. toku-e.com [toku-e.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. medkoo.com [medkoo.com]
- 9. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 10. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 11. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
